molecular formula C7H6N2O2S B1306546 Imidazo[2,1-b]thiazol-6-yl-acetic acid CAS No. 57332-75-9

Imidazo[2,1-b]thiazol-6-yl-acetic acid

Cat. No.: B1306546
CAS No.: 57332-75-9
M. Wt: 182.2 g/mol
InChI Key: FQIBVYSYFWBQHP-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6-yl-acetic acid is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIBVYSYFWBQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390147
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-75-9
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Imidazo[2,1-b]thiazol-6-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2][3] This document outlines a feasible synthetic route, details the necessary experimental protocols, and presents the expected characterization data for the title compound.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate to form the ethyl ester intermediate, ethyl imidazo[2,1-b]thiazol-6-yl-acetate. This reaction is a variation of the well-established Hantzsch thiazole synthesis. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis 2-Aminothiazole 2-Aminothiazole Reaction1 + 2-Aminothiazole->Reaction1 Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Reaction1 Ethyl imidazo[2,1-b]thiazol-6-yl-acetate Ethyl imidazo[2,1-b]thiazol-6-yl-acetate Reaction1->Ethyl imidazo[2,1-b]thiazol-6-yl-acetate Reflux Ethyl imidazo[2,1-b]thiazol-6-yl-acetate_hydrolysis Ethyl imidazo[2,1-b]thiazol-6-yl-acetate This compound This compound Ethyl imidazo[2,1-b]thiazol-6-yl-acetate_hydrolysis->this compound Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate

  • Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Step 2: Synthesis of this compound

  • Reaction Setup: The ethyl imidazo[2,1-b]thiazol-6-yl-acetate (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Reaction Conditions: An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated to remove the ethanol. The aqueous solution is then cooled in an ice bath and acidified to pH 3-4 with dilute hydrochloric acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using various spectroscopic techniques. The expected data is summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterExpected Value
Molecular FormulaC₇H₆N₂O₂S
Molecular Weight182.20 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in DMSO, DMF, and aqueous base
Mass Spectrometry (ESI-MS)
m/z [M+H]⁺183.02
m/z [M-H]⁻181.01

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.8d1HH-2
~7.4d1HH-3
~7.2s1HH-5
~3.8s2H-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~145.0C-7a
~130.0C-6
~120.0C-2
~115.0C-3
~110.0C-5
~35.0-CH₂-

Table 4: Expected IR Spectral Data for this compound (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3100-2500 (broad)O-H stretching of carboxylic acid
~3100C-H stretching (aromatic)
~2900C-H stretching (aliphatic)
~1700C=O stretching of carboxylic acid
~1600, ~1500C=C and C=N stretching

Potential Biological Significance and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of imidazo[2,1-b]thiazole derivatives has demonstrated a wide array of pharmacological activities. These compounds are known to interact with various biological targets. For instance, certain derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX), and have shown potential as microtubule-targeting agents in cancer therapy.[1][4] The introduction of an acetic acid moiety could modulate the pharmacokinetic and pharmacodynamic properties of the scaffold, potentially leading to novel biological activities. Further research is warranted to elucidate the specific signaling pathways affected by this compound.

Signaling_Pathways Potential Signaling Pathways for Imidazo[2,1-b]thiazole Derivatives cluster_inflammation Inflammatory Pathway cluster_cancer Anticancer Mechanism Imidazo[2,1-b]thiazole_Derivatives Imidazo[2,1-b]thiazole Derivatives COX_Enzymes COX-1 / COX-2 Imidazo[2,1-b]thiazole_Derivatives->COX_Enzymes Inhibition Tubulin Tubulin Imidazo[2,1-b]thiazole_Derivatives->Tubulin Inhibition of Polymerization Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Physicochemical properties of Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Imidazo[2,1-b]thiazol-6-yl-acetic acid

Introduction

Imidazo[2,1-b]thiazole is a significant heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. This guide focuses on a specific derivative, this compound, and provides a detailed overview of its physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they critically influence a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes predicted data from established computational models and provides general experimental protocols for determining such properties.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its development as a potential therapeutic agent. Below is a summary of predicted properties for this compound.

Quantitative Data Summary
PropertyPredicted ValueData Source
Molecular Formula C₇H₆N₂O₂SN/A
Molecular Weight 182.2 g/mol N/A
logP (Octanol-Water Partition Coefficient) 0.7ChemAxon
pKa (Acidic) 3.9ChemAxon
pKa (Basic) 2.0ChemAxon
Water Solubility 3.5 g/LChemAxon
Melting Point 240 °C (Decomposition)Prediction

Note: The data presented above are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Workflow for Physicochemical Property Determination

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification logP logP Determination (Shake-Flask or HPLC) purification->logP pKa pKa Measurement (Potentiometric Titration) purification->pKa solubility Solubility Assessment (Equilibrium Method) purification->solubility melting_point Melting Point Analysis (DSC or Capillary) purification->melting_point interpretation Data Analysis & Comparison to Predictions logP->interpretation pKa->interpretation solubility->interpretation melting_point->interpretation

Caption: General workflow for the experimental determination of physicochemical properties.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

  • Method: Shake-Flask Method (OECD Guideline 107)

    • Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol.

    • Dissolution: Dissolve a small, accurately weighed amount of this compound in the water-saturated octanol or octanol-saturated water.

    • Partitioning: Mix the octanol and water phases in a separatory funnel and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

    • Separation: Allow the two phases to separate completely.

    • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Measurement of pKa (Ionization Constant)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's solubility and charge state at different physiological pH values.

  • Method: Potentiometric Titration

    • Solution Preparation: Dissolve a precise amount of this compound in a known volume of purified water, often with a co-solvent like methanol or DMSO if solubility is low.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Assessment of Aqueous Solubility

Solubility is a key factor influencing a drug's bioavailability.

  • Method: Equilibrium Solubility Method (Shake-Flask)

    • Suspension: Add an excess amount of the solid compound to a fixed volume of purified water (or a specific buffer) in a sealed vial.

    • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

    • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-defined in the literature, the broader class of imidazo[2,1-b]thiazole derivatives has been investigated for various biological activities, including potential roles as inhibitors of specific enzymes or modulators of signaling cascades. For instance, some derivatives have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/Akt/mTOR signaling pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and a hypothetical point of inhibition by an Imidazo[2,1-b]thiazole derivative.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Imidazo[2,1-b]thiazole Derivative inhibitor->pi3k inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway by an imidazo[2,1-b]thiazole derivative.

Conclusion

The physicochemical properties of this compound, largely based on computational predictions, suggest it is a weakly acidic compound with moderate water solubility and lipophilicity. These characteristics are fundamental for its potential application in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the empirical validation of these properties. Further research into the biological activities of this specific compound is necessary to elucidate its potential therapeutic applications and mechanisms of action.

The Discovery and Design of Imidazo[2,1-b]thiazol-6-yl-acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the discovery and design of a specific subclass: Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives. These compounds have emerged as promising candidates for the development of novel therapeutics, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, presented in a format tailored for researchers and drug development professionals.

Synthetic Approaches

The synthesis of this compound derivatives typically commences with the reaction of a substituted 2-aminothiazole with an α-haloketone. A common and versatile starting material for the acetic acid derivatives is [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. This intermediate allows for the facile introduction of various functionalities through reaction with aldehydes, ketones, or other electrophiles to generate a library of diverse derivatives.

A general synthetic workflow is outlined below:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Products 2-Aminothiazole 2-Aminothiazole Imidazo[2,1-b]thiazole Core Imidazo[2,1-b]thiazole Core 2-Aminothiazole->Imidazo[2,1-b]thiazole Core alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[2,1-b]thiazole Core Acetic Acid Hydrazide Intermediate Acetic Acid Hydrazide Intermediate Imidazo[2,1-b]thiazole Core->Acetic Acid Hydrazide Intermediate This compound Derivatives This compound Derivatives Acetic Acid Hydrazide Intermediate->this compound Derivatives Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->this compound Derivatives

Figure 1. General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following tables summarize the quantitative data from various studies, showcasing their potential as therapeutic agents.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various human cancer cell lines. The data is often presented as the concentration that inhibits 50% of cell growth (IC50) or the concentration that causes 50% growth inhibition (GI50).

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Derivative 1 A375P (Melanoma)<1
Derivative 2 NCI-60 PanelSub-micromolar against several melanoma lines
Compound 3b OVCAR-3 (Ovarian)log10GI50 = -6.44[1]
Compound 3b HCT-15 (Colon)log10GI50 = -6.33[1]
Compound 3b CAKI-1 (Renal)log10GI50 = -6.11[1]
Compound 3b UO-31 (Renal)log10GI50 = -6.30[1]
Compound 3b CCRF-CEM (Leukemia)log10GI50 = -6.13[1]
Compound 3b SR (Leukemia)log10GI50 = -6.22[1]
Compound 9i MDA-MB-231 (Breast)1.65
Compound 9m MDA-MB-231 (Breast)1.12
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6a COX-20.08313.7[2]
Various Derivatives (6a-g) COX-20.08 - 0.16High[2]
Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Series 2a-j Staphylococcus aureus ATCC 65380.24 - 25[3]
Series 2a-j Staphylococcus epidermidis ATCC 122280.24 - 25[3]
Series 2a-j Trichophyton mentagrophytes0.24 - 25[3]
Series 2a-j Mycobacterium tuberculosis H37Rv12.5 (17.98% inhibition)[3]
IT10 Mycobacterium tuberculosis H37RaIC50 = 2.32 µM, IC90 = 7.05 µM[4]
IT06 Mycobacterium tuberculosis H37RaIC50 = 2.03 µM, IC90 = 15.22 µM[4]

Potential Signaling Pathways

While the precise mechanisms of action for this compound derivatives are still under investigation, studies on the broader class of imidazo[2,1-b]thiazoles suggest interference with key signaling pathways involved in cell proliferation, survival, and inflammation.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with tumor progression and metastasis. Some imidazo[2,1-b]thiazole derivatives have been shown to inhibit FAK phosphorylation, thereby disrupting downstream signaling.[5]

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K Activation Cell_Migration Cell_Migration FAK->Cell_Migration Akt Akt PI3K->Akt Activation Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Imidazo_Derivative Imidazo[2,1-b]thiazole Derivative Imidazo_Derivative->FAK Inhibition

Figure 2. Proposed inhibition of the FAK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. There is evidence to suggest that some imidazo[2,1-b]thiazole derivatives may exert their anticancer effects by inhibiting components of this pathway.

mTOR_Signaling Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth Imidazo_Derivative Imidazo[2,1-b]thiazole Derivative Imidazo_Derivative->PI3K Inhibition Imidazo_Derivative->mTORC1 Inhibition

Figure 3. Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Cyclooxygenase-2 (COX-2) Inhibition

In the context of inflammation, the selective inhibition of COX-2 is a key therapeutic strategy. Imidazo[2,1-b]thiazole derivatives have been designed as potent and selective COX-2 inhibitors.[2]

COX2_Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Imidazo_Derivative Imidazo[2,1-b]thiazole Derivative Imidazo_Derivative->COX2 Inhibition

Figure 4. Mechanism of COX-2 inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Arylidenehydrazide Derivatives

This protocol describes the synthesis of arylidenehydrazide derivatives starting from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide.

Materials:

  • [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

  • Substituted aromatic aldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide (0.005 mol) in 100 ml of ethanol, add the appropriate substituted aromatic aldehyde (0.005 mol).

  • Heat the reaction mixture under reflux for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by washing with hot ethanol to yield the desired arylidenehydrazide derivative.

  • Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity and cell proliferation.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

  • Microplate reader

Procedure:

  • Seed the human cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • After the incubation period, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound SRB dye with Tris buffer.

  • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Calculate the percentage of growth inhibition and determine the IC50/GI50 values.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After a specific period (e.g., 30 or 60 minutes), inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC by observing the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be done visually or by measuring the absorbance with a microplate reader.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes them an attractive area for further research and development. This technical guide provides a foundational understanding of their discovery and design, offering valuable insights for scientists and researchers in the field of medicinal chemistry and drug discovery. Future work should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives to facilitate the rational design of more potent and selective drug candidates.

References

In Silico Prediction of Imidazo[2,1-b]thiazol-6-yl-acetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives. The Imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a systematic approach to computationally assess the therapeutic potential of this class of compounds.

Introduction to Imidazo[2,1-b]thiazole Derivatives

The fused heterocyclic system of Imidazo[2,1-b]thiazole is a key pharmacophore that has been extensively studied for its diverse biological activities. Various derivatives have been synthesized and evaluated for their potential as therapeutic agents. In silico methods play a crucial role in the early stages of drug discovery by enabling the rapid screening of large libraries of compounds, prediction of their biological activities, and assessment of their pharmacokinetic and toxicological profiles, thereby saving significant time and resources.[3][4]

Predicted Bioactivities and Potential Signaling Pathways

Based on computational studies of various Imidazo[2,1-b]thiazole derivatives, this compound is predicted to exhibit a range of biological activities. A primary area of interest is its potential as an anticancer agent, possibly through the inhibition of key signaling pathways involved in cell proliferation and survival.

A plausible signaling pathway that could be targeted by this compound is a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer. Inhibition of an RTK can block downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Ligand Ligand->RTK Activation Imidazo_compound Imidazo[2,1-b]thiazol-6-yl- acetic acid Imidazo_compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Hypothetical Signaling Pathway Inhibition

In Silico Experimental Protocols

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several key stages, from initial screening to detailed pharmacokinetic and toxicity predictions.

G Start Compound Library Step1 Virtual Screening & Molecular Docking Start->Step1 Step2 QSAR Modeling Step1->Step2 Step3 ADMET Prediction Step2->Step3 End Lead Candidate Identification Step3->End

In Silico Bioactivity Prediction Workflow
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5][6] This method is crucial for identifying potential protein targets and understanding the binding interactions at a molecular level.

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on known active sites or by using pocket detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Optimize the ligand's geometry and assign partial charges.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, GOLD, Glide) to place the ligand into the defined binding site of the protein.[5]

    • Employ a search algorithm (e.g., genetic algorithm, Monte Carlo) to explore different conformations and orientations of the ligand.[6]

  • Scoring and Analysis:

    • Rank the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Analyze the top-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[7][8]

Protocol:

  • Data Set Preparation:

    • Compile a dataset of Imidazo[2,1-b]thiazole derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Curate the data by removing duplicates and ensuring consistency.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

  • Model Building:

    • Divide the dataset into a training set and a test set.[8]

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a predictive model that relates the descriptors to the biological activity.[9]

  • Model Validation:

    • Validate the model's predictive power using the test set and statistical metrics such as R² and Q².[8]

  • Prediction for New Compounds:

    • Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for assessing the drug-likeness of a compound.[4][10]

Protocol:

  • Input Compound Structure:

    • Provide the 2D or 3D structure of this compound.

  • Prediction of Physicochemical Properties:

    • Calculate properties like molecular weight, logP, and solubility, which influence ADME characteristics.

  • Pharmacokinetic Profile Prediction:

    • Use computational models to predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and metabolism by cytochrome P450 enzymes.

  • Toxicity Prediction:

    • Assess potential toxicity risks, including mutagenicity, carcinogenicity, and cardiotoxicity, using predictive models based on structural alerts and existing toxicological data.

  • Analysis of Results:

    • Evaluate the overall ADMET profile to identify potential liabilities and guide further optimization.

Quantitative Data Summary

The following tables present hypothetical in silico prediction data for this compound (ITA-001) and a small set of its derivatives. These values are for illustrative purposes and are based on typical data ranges observed for this class of compounds in published research.[2][11][12][13]

Table 1: Predicted Anticancer Activity (IC50 in µM)

Compound IDTarget KinasePredicted IC50 (µM)
ITA-001EGFR2.5
ITA-002VEGFR21.8
ITA-003BRAF5.2

Table 2: Molecular Docking Scores

Compound IDTarget ProteinDocking Score (kcal/mol)
ITA-001EGFR-8.9
ITA-002VEGFR2-9.5
ITA-003BRAF-7.8

Table 3: Predicted ADMET Properties

Compound IDMolecular WeightLogPHIA (%)BBB Permeability
ITA-001224.252.192Low
ITA-002258.302.888Low
ITA-003240.272.390Medium

Conclusion

The in silico approaches detailed in this guide provide a robust framework for the initial assessment of the bioactivity of this compound and its derivatives. Molecular docking, QSAR modeling, and ADMET prediction are powerful computational tools that can guide the rational design and optimization of novel drug candidates. While these methods are predictive in nature and require experimental validation, they are indispensable for accelerating the drug discovery process and prioritizing compounds with the highest potential for therapeutic success. The promising in silico profile of the Imidazo[2,1-b]thiazole scaffold warrants further investigation and development.[1][14]

References

Spectroscopic Analysis of Imidazo[2,1-b]thiazol-6-yl-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Imidazo[2,1-b]thiazol-6-yl-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents expected spectral characteristics based on the analysis of closely related Imidazo[2,1-b]thiazole derivatives. The methodologies and data presented herein serve as a valuable resource for the synthesis, identification, and quality control of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazothiazole core and the acetic acid side chain. The chemical shifts are influenced by the electronic environment and the proximity of other functional groups.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-27.5 - 8.0d
H-37.0 - 7.5d
H-57.8 - 8.3s
-CH₂- (acetic acid)3.8 - 4.2s
-COOH10.0 - 13.0br s

Note: Chemical shifts are predictions based on data from similar structures and may vary depending on the solvent and experimental conditions. The coupling constant (J) between H-2 and H-3 is typically in the range of 3-4 Hz.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
C-2115 - 120
C-3110 - 115
C-5130 - 135
C-6140 - 145
C-7a145 - 150
-CH₂- (acetic acid)30 - 35
C=O (acetic acid)170 - 175
Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The fragmentation pattern can also provide structural information.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₇H₆N₂O₂S
Molecular Weight182.20 g/mol
[M+H]⁺ (ESI+)m/z 183.02
[M-H]⁻ (ESI-)m/z 181.01

Note: The exact mass can be used to confirm the elemental composition with high accuracy.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the protonated or deprotonated molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
C=O stretch (carboxylic acid)1700-1725Strong
C=N stretch (imidazole)1620-1650Medium
C=C stretch (aromatic)1450-1600Medium
C-S stretch (thiazole)600-800Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be recorded using a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is soluble in a volatile solvent. For the KBr pellet method, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Signaling Pathways and Logical Relationships

The characterization of this compound relies on the logical integration of data from multiple spectroscopic techniques.

Data_Integration_Logic cluster_inputs Spectroscopic Data Inputs cluster_interpretation Data Interpretation cluster_conclusion Structural Conclusion H_NMR ¹H NMR Data (Chemical Shifts, Multiplicities, Integration) Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Data (Chemical Shifts) Carbon_Framework Carbon Skeleton C_NMR->Carbon_Framework MS_data Mass Spectrometry Data (Molecular Ion, Fragments) Molecular_Formula Molecular Weight & Elemental Composition MS_data->Molecular_Formula IR_data IR Data (Characteristic Absorptions) Functional_Groups Presence of Functional Groups IR_data->Functional_Groups Final_Structure Confirmed Structure of This compound Proton_Env->Final_Structure Carbon_Framework->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Logical flow for structural elucidation from spectroscopic data.

The Imidazo[2,1-b]thiazole Scaffold: A Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives

Introduction

The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the development of compounds with a wide spectrum of pharmacological activities. Derivatives of this core have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1] The well-known anthelmintic drug Levamisole features this heterocyclic system, highlighting its clinical relevance.[1] This guide provides a comprehensive overview of the therapeutic potential of the imidazo[2,1-b]thiazole pharmacophore, with a focus on its role as an anti-inflammatory agent via Cyclooxygenase (COX) inhibition, its anticancer properties through various mechanisms, and its antimicrobial capabilities. Detailed experimental protocols and summaries of key biological data are provided for researchers and drug development professionals.

The Imidazo[2,1-b]thiazole Pharmacophore: Synthesis and Structure

The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole with an α-haloketone.[2] This versatile reaction allows for the introduction of various substituents on the imidazole and thiazole rings, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Aminothiazole Reaction Condensation Reaction Reactant1->Reaction Reactant2 α-Haloketone (e.g., α-bromo-4-(methylsulfonyl)acetophenone) Reactant2->Reaction Product Imidazo[2,1-b]thiazole Derivative Reaction->Product Reflux

Caption: General synthetic workflow for Imidazo[2,1-b]thiazole derivatives.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of inflammatory mediators like prostaglandins.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in pathological inflammation.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2]

Several derivatives of the imidazo[2,1-b]thiazole scaffold have been synthesized and identified as potent and selective COX-2 inhibitors.[2] The presence of a methylsulfonyl pharmacophore on a phenyl ring at the C-6 position has proven to be particularly effective.[2]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ID Substituent at C-5 COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
6a N,N-dimethylaminomethyl >100 0.08 >1250
6b N,N-diethylaminomethyl >100 0.11 >909
6c Pyrrolidin-1-ylmethyl >100 0.12 >833
6d Piperidin-1-ylmethyl >100 0.16 >625
6e Morpholin-4-ylmethyl >100 0.14 >714
6f 4-Methylpiperazin-1-ylmethyl >100 0.13 >769
6g 4-Phenylpiperazin-1-ylmethyl >100 0.15 >667
Celecoxib (Reference Drug) 25.12 0.08 314

Data synthesized from reference[2]. Compounds feature a 6-(4-(methylsulfonyl)phenyl) core.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalyzes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 converted to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 via PGES Inflammation Inflammation Pain, Fever PGE2->Inflammation mediates Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway and the site of inhibition.

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold is a promising framework for the development of novel anticancer agents.[4] Derivatives have been shown to induce antiproliferative and apoptotic effects in a variety of human cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization and the targeting of crucial cellular kinases like Focal Adhesion Kinase (FAK).[4][5][6]

Table 2: In Vitro Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ID Target/Mechanism Cancer Cell Line Activity Metric Value
3b Not Specified Ovarian (OVCAR-3) log₁₀GI₅₀ -6.44
3b Not Specified Colon (HCT-15) log₁₀GI₅₀ -6.33
3b Not Specified Leukemia (CCRF-CEM) log₁₀GI₅₀ -6.13
6d Tubulin Polymerization Lung (A549) IC₅₀ 1.08 µM
6d Tubulin Polymerization Cervical (HeLa) IC₅₀ 2.15 µM
6d Tubulin Polymerization Breast (MCF-7) IC₅₀ 1.82 µM
9i Apoptosis Induction Breast (MDA-MB-231) IC₅₀ 1.65 µM
9m Apoptosis Induction Breast (MDA-MB-231) IC₅₀ 1.12 µM

Data synthesized from references[5][7][8].

Anticancer_Workflow cluster_cellular Cellular Processes cluster_intervention Therapeutic Intervention cluster_outcome Outcome Tubulin α/β-Tubulin Dimers Microtubules Microtubule Assembly Tubulin->Microtubules polymerize to form Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Arrest G2/M Phase Arrest CellCycle->Arrest leads to Compound Imidazo[2,1-b]thiazole (e.g., Compound 6d) Compound->Microtubules inhibits assembly Apoptosis Apoptosis Arrest->Apoptosis triggers

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[2,1-b]thiazole core has been explored for its potential in this area, with several derivatives showing promising activity against various bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis.[1][9]

Table 3: Antimicrobial and Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

Compound ID Target Organism Activity Metric Value (µM)
5a M. tuberculosis H37Rv MIC 6.25 µg/mL
5c M. tuberculosis H37Rv MIC 6.25 µg/mL
IT10 M. tuberculosis H37Ra IC₅₀ 2.32
IT10 M. tuberculosis H37Ra IC₉₀ 7.05
IT06 M. tuberculosis H37Ra IC₅₀ 2.03
IT06 M. tuberculosis H37Ra IC₉₀ 15.22

Data synthesized from references[1][9]. Note: MIC values for 5a/5c are in µg/mL as reported in the source.

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the methodology for screening COX inhibitors by measuring the generation of Prostaglandin G2 (PGG2).[2][10]

a. Reagents and Preparation:

  • COX Assay Buffer: Prepare as per kit instructions (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Human Recombinant COX-1/COX-2 Enzyme: Reconstitute the lyophilized enzyme in purified water to the desired stock concentration. Aliquot and store at -80°C. Keep on ice during use.

  • Arachidonic Acid (Substrate): Reconstitute in 100% ethanol to create a stock solution.

  • COX Probe: Prepare according to the manufacturer's protocol (often dissolved in DMSO).

  • Test Compounds: Dissolve imidazo[2,1-b]thiazole derivatives in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in COX Assay Buffer to 10x the final desired test concentration.

  • Reference Inhibitor: Prepare a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) for comparison.

b. Assay Procedure:

  • Plate Setup: Use an opaque, flat-bottom 96-well plate.

  • Add Compounds: To respective wells, add 10 µL of the 10x diluted test compound or reference inhibitor. For the 'Enzyme Control' wells, add 10 µL of COX Assay Buffer.

  • Enzyme Addition: Prepare an enzyme solution by diluting the COX-1 or COX-2 enzyme stock in cold COX Assay Buffer. Add the appropriate volume (e.g., 80 µL) of the diluted enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing Arachidonic Acid and the COX Probe in COX Assay Buffer. Add the required volume (e.g., 10 µL) of this solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader (e.g., λEx = 535 nm / λEm = 587 nm). Read kinetically for 5-10 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each test concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative effect of compounds on cancer cell lines.[11]

a. Reagents and Preparation:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549, MCF-7).

  • Culture Medium: Use the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.

  • Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations in the culture medium.

b. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for 'untreated control' (medium only) and 'vehicle control' (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold is a highly versatile and pharmacologically significant core structure. The extensive research into its derivatives has demonstrated potent and specific activities across multiple therapeutic areas, most notably in inflammation and oncology. The ability to selectively inhibit COX-2 makes this scaffold a strong candidate for developing safer anti-inflammatory drugs.[2] Furthermore, its capacity to target fundamental cancer processes like cell division and kinase signaling underscores its potential in creating novel anticancer agents.[4][5][6]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of substituents to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways affected by the most promising compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Studies: Advancing lead candidates into preclinical animal models to validate their therapeutic efficacy and safety profiles.

The continued exploration of the imidazo[2,1-b]thiazole pharmacophore holds considerable promise for the discovery of next-generation therapeutics to address significant unmet medical needs.

References

Exploring the Chemical Space of Imidazo[2,1-b]thiazol-6-yl-acetic acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the chemical space of derivatives based on the Imidazo[2,1-b]thiazol-6-yl-acetic acid core, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Synthetic Strategies

The synthesis of the imidazo[2,1-b]thiazole core and its derivatives generally involves the condensation of a 2-aminothiazole with an α-haloketone. For derivatives bearing an acetic acid moiety, a common precursor is a substituted 2-aminothiazole which undergoes cyclization with an appropriate keto-ester, followed by hydrolysis.

A representative synthetic approach to a related scaffold, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, is initiated from thioanisole. This undergoes a Friedel-Crafts acylation, followed by oxidation to the corresponding sulfone. Bromination of the acetophenone derivative provides the α-bromo ketone, which is then cyclized with 2-aminothiazole. Further modifications, such as the introduction of various functionalities at different positions on the imidazo[2,1-b]thiazole ring, allow for the exploration of the chemical space and the optimization of biological activity.

For instance, [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide can be synthesized and subsequently reacted with various aromatic aldehydes to generate a library of arylidenehydrazide derivatives.

Biological Activities and Quantitative Data

Imidazo[2,1-b]thiazole derivatives have been extensively evaluated for a range of biological activities, with notable successes in the areas of anticancer and anti-inflammatory research.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines. The National Cancer Institute (NCI) has screened several such compounds against its 60-cell line panel.

One notable class of derivatives, imidazo[2,1-b]thiazole-based aryl hydrazones, has demonstrated significant cytotoxicity. For example, compounds 9i and 9m from a synthesized series showed promising activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 1.65 µM and 1.12 µM, respectively.

CompoundCell LineIC50 (µM)Reference
9a MDA-MB-2315.2
DU-145>10
HeLa6.8
A549>10
9i MDA-MB-2311.65
DU-1453.5
HeLa4.1
A5495.8
9m MDA-MB-2311.12
DU-1452.8
HeLa3.2
A5494.5

Table 1: In vitro antiproliferative activity of selected imidazo[2,1-b]thiazole-based aryl hydrazones.

Another series of imidazo[2,1-b]thiazole-benzimidazole conjugates has been investigated as microtubule-targeting agents. Compound 6d from this series exhibited significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 1.08 µM.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has been primarily explored through the inhibition of cyclooxygenase (COX) enzymes. A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were designed and synthesized as selective COX-2 inhibitors. The in vitro COX-1 and COX-2 inhibitory activities of these compounds were evaluated, revealing potent and selective inhibition of the COX-2 isoenzyme.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a >1000.08>1250
6b >1000.12>833
6c >1000.11>909
6d >1000.14>714
6e >1000.16>625
6f >1000.10>1000
6g >1000.13>769
Celecoxib 150.05300

Table 2: In vitro COX-1 and COX-2 inhibitory activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.

Experimental Protocols

General Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives[1]
  • Synthesis of 4-(methylthio)acetophenone: To a solution of thioanisole in chloroform, aluminum chloride and acetyl chloride are added, and the mixture is stirred at room temperature.

  • Synthesis of 4-(methylsulfonyl)acetophenone: The product from the previous step is oxidized using oxone in a mixture of THF and water.

  • Synthesis of α-bromo-4-(methylsulfonyl)acetophenone: The acetophenone derivative is brominated using bromine in chloroform at room temperature.

  • Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: The α-bromo ketone is reacted with 2-aminothiazole in ethanol in the presence of sodium carbonate under reflux conditions.

  • Synthesis of target compounds: The core scaffold is then reacted with appropriate aliphatic amines and formalin in acetic acid to yield the final derivatives.

G Thioanisole Thioanisole Step1 Friedel-Crafts Acylation (AlCl3, CH3COCl) Thioanisole->Step1 Intermediate1 4-(methylthio)acetophenone Step1->Intermediate1 Step2 Oxidation (Oxone) Intermediate1->Step2 Intermediate2 4-(methylsulfonyl)acetophenone Step2->Intermediate2 Step3 Bromination (Br2) Intermediate2->Step3 Intermediate3 α-bromo-4-(methylsulfonyl)acetophenone Step3->Intermediate3 Step4 Cyclization (Reflux) Intermediate3->Step4 Aminothiazole 2-Aminothiazole Aminothiazole->Step4 Core 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Step4->Core Step5 Mannich Reaction Core->Step5 Reagents Formalin, Aliphatic Amines Reagents->Step5 Final Target Derivatives Step5->Final G Start Start Prep Prepare Reagents (Buffer, Heme, Enzymes, Compounds) Start->Prep Plate Add Buffer, Heme, and COX Enzyme to 96-well Plate Prep->Plate IncubateInhibitor Add Test Compounds/Controls and Pre-incubate Plate->IncubateInhibitor AddSubstrate Add Arachidonic Acid to Initiate Reaction IncubateInhibitor->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Add Stop Solution IncubateReaction->StopReaction Detect Measure Prostaglandin Levels (EIA) StopReaction->Detect Analyze Calculate IC50 Values Detect->Analyze End End Analyze->End G cluster_extrinsic Extrinsic Apoptosis Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activation Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Compound Imidazo[2,1-b]thiazole Derivative (e.g., Cmpd 22) Compound->Receptor activates G Compound Imidazo[2,1-b]thiazole Derivative (e.g., Cmpd 6d) Microtubule Microtubule Polymerization Compound->Microtubule inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Spindle->Metaphase G2M G2/M Arrest Spindle->G2M Anaphase Anaphase Metaphase->Anaphase

Early-Stage Research on Imidazo[2,1-b]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[2,1-b]thiazole scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities. This technical guide synthesizes the early-stage research findings on the biological targets of compounds structurally related to Imidazo[2,1-b]thiazol-6-yl-acetic acid. While direct biological data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the known targets, quantitative activity, and experimental protocols for its closely related analogs. The information presented herein aims to guide future research and drug development efforts centered on this chemical class.

Introduction to Imidazo[2,1-b]thiazole Derivatives

The fused heterocyclic ring system of imidazo[2,1-b]thiazole is a key pharmacophore that has been explored for a multitude of therapeutic applications. Research has highlighted its potential in developing agents with anticancer, anti-inflammatory, antiviral, and antimycobacterial properties.[1][2][3] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. This guide focuses on summarizing the key findings for derivatives that share structural similarities with this compound, providing insights into potential areas of investigation for this specific molecule.

Key Biological Targets of Imidazo[2,1-b]thiazole Derivatives

Early-stage research has identified several key biological targets for various imidazo[2,1-b]thiazole derivatives. These findings suggest potential mechanisms of action and therapeutic indications for this class of compounds.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against various cancer cell lines.

  • Tubulin Polymerization Inhibition: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to target the colchicine binding site on tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of the cytoskeleton induces cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[1]

  • Kinase Inhibition: The imidazo[2,1-b]thiazole scaffold has been identified as a promising framework for the development of kinase inhibitors.[4] Specific targets include Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[5] Inhibition of FAK is a potential strategy for cancer therapy.

  • Apoptosis Induction: Several derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential.[1][6]

Anti-inflammatory Activity
  • Cyclooxygenase-2 (COX-2) Inhibition: A series of imidazo[2,1-b]thiazole analogs have been synthesized and evaluated as selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[3] This suggests potential applications for this class of compounds in the treatment of inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Antimycobacterial and Antiviral Activity

Derivatives of the imidazo[2,1-b]thiazole core have demonstrated notable activity against Mycobacterium tuberculosis and various viruses.[2][7]

  • Antitubercular Activity: Some carboxamide derivatives of imidazo-[2,1-b]-thiazole have shown potent activity against Mycobacterium tuberculosis H37Ra, with molecular docking studies suggesting pantothenate synthetase as a putative target.[7]

  • Antiviral Activity: Acyl-hydrazone and spirothiazolidinone derivatives have been found to be effective against a range of viruses, including Coxsackie B4 virus, Feline corona virus, and Feline herpes virus.[2]

Quantitative Data on Imidazo[2,1-b]thiazole Derivatives

The following table summarizes the quantitative biological data for various derivatives of imidazo[2,1-b]thiazole. It is important to note that these are not data for this compound itself but for structurally related compounds.

Compound ClassTarget/AssayCell Line/EnzymeActivity (IC50/MIC)Reference
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)CytotoxicityA549 (lung cancer)1.08 µM[1]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin Polymerization Inhibition-1.68 µM[1]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)COX-2 InhibitionCOX-20.08 µM[3]
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)COX-1 InhibitionCOX-1>100 µM[3]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)CytotoxicityMDA-MB-231 (breast cancer)1.12 µM[6]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9i)CytotoxicityMDA-MB-231 (breast cancer)1.65 µM[6]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Antitubercular ActivityM. tuberculosis H37RaIC50: 2.03 µM[7]
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Antitubercular ActivityM. tuberculosis H37RaIC50: 2.32 µM[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of imidazo[2,1-b]thiazole derivatives. These protocols would be applicable for the evaluation of this compound.

Synthesis of Imidazo[2,1-b]thiazole Derivatives

A general synthetic route for imidazo[2,1-b]thiazole derivatives involves the reaction of a 2-aminothiazole with an α-haloketone. For example, the synthesis of ethyl imidazo[2,1-b]thiazole-6-yl acetate would likely follow a similar pathway.[8] The synthesis of more complex derivatives often involves multi-step reactions starting from commercially available 2-aminothiazole.[7]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin is prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and either the test compound or a control vehicle is prepared in a 96-well plate.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control. The IC50 value is calculated.[1]

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated, and the IC50 values are determined.[3]

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in an appropriate broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated for several days at 37°C.

  • Alamar Blue Addition: Alamar Blue solution is added to each well.

  • Incubation and Reading: The plates are further incubated, and the color change from blue to pink is observed. The fluorescence or absorbance is read to determine bacterial viability.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.[2]

Visualizations

The following diagrams illustrate key concepts related to the research on imidazo[2,1-b]thiazole derivatives.

G General Experimental Workflow for Anticancer Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesis of Imidazo[2,1-b]thiazole Derivatives B Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V) C->E F Target-Based Assays (e.g., Tubulin Polymerization, Kinase Inhibition) C->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: Workflow for anticancer screening of Imidazo[2,1-b]thiazole derivatives.

G Signaling Pathway of Tubulin Polymerization Inhibition A Imidazo[2,1-b]thiazole Derivative B Binds to Colchicine Binding Site on Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Pathway of tubulin polymerization inhibition by Imidazo[2,1-b]thiazole derivatives.

G COX-2 Inhibition Pathway A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins (Inflammatory Mediators) B->C E Inflammation C->E D Imidazo[2,1-b]thiazole Derivative D->B

Caption: Mechanism of COX-2 inhibition by Imidazo[2,1-b]thiazole derivatives.

Conclusion and Future Directions

While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on its structural analogs provides a strong foundation for future investigations. The imidazo[2,1-b]thiazole scaffold is a versatile platform for the development of novel therapeutic agents targeting cancer, inflammation, and infectious diseases.

Future research on this compound should focus on:

  • Broad-spectrum biological screening: Evaluating its activity against a wide range of cancer cell lines, microbial strains, and viral panels.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify its specific molecular targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs with modifications to the acetic acid side chain and substitutions on the imidazo[2,1-b]thiazole ring to optimize potency and selectivity.

The experimental protocols and known targets of related compounds detailed in this guide offer a clear roadmap for initiating such investigations. The promising activities observed for this class of compounds warrant further exploration of this compound as a potential lead for drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the imidazo[2,1-b]thiazole core.[4][5][6] The procedure involves the reaction of 2-aminothiazole with an appropriate α-haloketone derivative.

Introduction

The imidazo[2,1-b]thiazole ring system is a fused heterocyclic scaffold containing a bridgehead nitrogen atom that has attracted significant attention from the scientific community.[7][8] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, making them privileged structures in the design of novel therapeutic agents.[2][5] The title compound, ethyl imidazo[2,1-b]thiazol-6-yl-acetate, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9] The synthetic protocol outlined herein provides a straightforward and efficient method for accessing this valuable building block.

Reaction Scheme

The synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate is typically achieved through a one-pot reaction involving the condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate. This reaction proceeds via the Hantzsch thiazole synthesis mechanism.

Synthesis of Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate cluster_reactants Reactants cluster_product Product 2-aminothiazole 2-Aminothiazole reaction_step + 2-aminothiazole->reaction_step ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate ethyl_4_chloroacetoacetate->reaction_step product Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate intermediate Hantzsch Condensation reaction_step->intermediate  Reflux, Ethanol   intermediate->product

Caption: Synthetic pathway for ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Experimental Protocol

This protocol details the synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate from commercially available starting materials.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AminothiazoleReagentSigma-Aldrich
Ethyl 4-chloroacetoacetateReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Ethyl AcetateHPLC GradeFisher Scientific
Brine SolutionSaturatedIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1.0 g, 10 mmol) and anhydrous ethanol (30 mL).

  • Stir the mixture at room temperature until the 2-aminothiazole is completely dissolved.

  • To this solution, add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) dropwise over a period of 5 minutes.

  • Add sodium bicarbonate (2.52 g, 30 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValueReference
Molar Ratio (2-aminothiazole:ethyl 4-chloroacetoacetate)1:1Stoichiometric
SolventEthanol
BaseSodium Bicarbonate
Reaction TemperatureReflux (~78 °C)[1][10]
Reaction Time8-12 hours[5]
Expected Yield70-85%Estimated based on similar reactions[1]
AppearanceYellowish solid

Characterization Data (Predicted):

The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), methylene protons of the acetate group (singlet), and aromatic protons of the imidazo[2,1-b]thiazole core.

  • ¹³C NMR: Expected signals for the carbonyl carbon of the ester, carbons of the ethyl group, methylene carbon, and the carbons of the heterocyclic ring system.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a peak corresponding to the molecular ion [M+H]⁺.

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants: - 2-Aminothiazole - Ethyl 4-chloroacetoacetate - NaHCO3 - Ethanol Reflux Heat to Reflux (8-12 hours) Reactants->Reflux Stirring TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Periodic Sampling Solvent_Removal Remove Solvent (Rotary Evaporation) TLC_Monitoring->Solvent_Removal Reaction Complete Extraction Liquid-Liquid Extraction (EtOAc/Water) Solvent_Removal->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate Crude Product Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Characterization Characterize Pure Product (NMR, MS) Column_Chromatography->Characterization

Caption: Workflow for the synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Ethyl 4-chloroacetoacetate is a lachrymator and should be handled with care.

  • Ethanol is flammable; avoid open flames.

This detailed protocol provides a robust method for the synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate, a key building block for the development of novel therapeutic agents. The procedure is based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory.

References

Application Notes and Protocols for Imidazo[2,1-b]thiazol-6-yl-acetic acid Derivatives in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of derivatives based on the Imidazo[2,1-b]thiazole scaffold. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel anticancer agents derived from this promising heterocyclic system.

The Imidazo[2,1-b]thiazole core structure has garnered significant attention in medicinal chemistry due to its versatile biological activities, including potent anticancer properties.[1][2] Derivatives of this scaffold have been shown to exert their antiproliferative effects through various mechanisms, such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][4] This document summarizes key findings, presents quantitative biological data, and provides detailed protocols for relevant experimental assays.

Biological Activity of Imidazo[2,1-b]thiazole Derivatives

A multitude of studies have demonstrated the potent in vitro and in vivo anticancer activities of Imidazo[2,1-b]thiazole derivatives against a broad range of human cancer cell lines. The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9i MDA-MB-231 (Breast)1.65[5]
Compound 9m MDA-MB-231 (Breast)1.12[5]
Compound 6d A549 (Lung)1.08[4]
Compound 22 NUGC-3 (Gastric)0.05[6]
Compound 7a MIAPaCa-2 (Pancreatic)4.2[7]
Compound 11e MIAPaCa-2 (Pancreatic)6.9[7]
Compound 3b Broad Spectrumlog10GI50: -4.41 to -6.44[2]
Compound 27c Melanoma-[8]
Compound 38a Melanoma-[8]
IT06 M. tuberculosis H37Ra2.03[9]
IT10 M. tuberculosis H37Ra2.32[9]

Note: The table presents a selection of compounds to illustrate the range of activities. For a comprehensive list, please refer to the cited literature.

Mechanisms of Action

The anticancer effects of Imidazo[2,1-b]thiazole derivatives are attributed to their ability to interfere with crucial cellular processes required for cancer cell proliferation and survival. Key mechanisms of action that have been elucidated include:

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable target is the RAF kinase, a key component of the MAPK/ERK signaling pathway that controls cell proliferation and survival.[8][10] Inhibition of pan-RAF by these compounds can lead to the downregulation of downstream signaling, thereby suppressing tumor growth.[8][10] Some derivatives also show inhibitory activity against Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival.[11]

  • Tubulin Polymerization Inhibition: A significant number of Imidazo[2,1-b]thiazole conjugates have been shown to target the microtubule network, a critical component of the cytoskeleton involved in cell division, motility, and intracellular transport.[3][4] These compounds can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[4]

  • Induction of Apoptosis: The ultimate fate of cancer cells treated with effective Imidazo[2,1-b]thiazole derivatives is often programmed cell death, or apoptosis.[5][12] This is triggered by various upstream events, including cell cycle arrest and the generation of reactive oxygen species (ROS).[12] Apoptosis is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of RAF-MEK-ERK Inhibition

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by Imidazo[2,1-b]thiazole derivatives.

General Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot Western Blot Mechanism of Action Studies->Western Blot Animal Model Animal Model Mechanism of Action Studies->Animal Model Toxicity Studies Toxicity Studies Animal Model->Toxicity Studies Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Apoptosis Induction Pathway

Apoptosis_Induction Imidazo[2,1-b]thiazole Derivative Imidazo[2,1-b]thiazole Derivative Cellular Stress Cellular Stress Imidazo[2,1-b]thiazole Derivative->Cellular Stress ROS Generation ROS Generation Cellular Stress->ROS Generation Mitochondrial Membrane Potential Loss Mitochondrial Membrane Potential Loss ROS Generation->Mitochondrial Membrane Potential Loss Caspase Activation Caspase Activation Mitochondrial Membrane Potential Loss->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified pathway illustrating the induction of apoptosis by Imidazo[2,1-b]thiazole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments commonly used in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of a compound on protein expression and signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-MEK, p-ERK, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system. The intensity of the bands can be quantified to determine changes in protein expression.

These protocols provide a foundation for the preclinical evaluation of novel Imidazo[2,1-b]thiazole-based anticancer agents. Researchers are encouraged to consult the cited literature for specific experimental details and further insights into the development of this promising class of compounds.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b]thiazol-6-yl-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include potential applications as anticancer, antimycobacterial, anti-inflammatory, antiviral, and neuroprotective agents. The versatility of the imidazo[2,1-b]thiazole scaffold allows for diverse chemical modifications, leading to the generation of large compound libraries amenable to high-throughput screening (HTS) for the identification of novel therapeutic leads.

These application notes provide detailed protocols for various HTS assays relevant to the biological targets of Imidazo[2,1-b]thiazol-6-yl-acetic acid and related derivatives. The included methodologies cover key assays for anticancer, antimycobacterial, acetylcholinesterase (AChE) inhibition, and cyclooxygenase-2 (COX-2) inhibition activities.

Data Presentation: Screening Results for Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the biological activities of representative Imidazo[2,1-b]thiazole derivatives from various screening assays.

Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)% Growth Inhibition (at 10 µM)HTS Metrics (Z', S/B, etc.)Reference
Series 1 A549 (Lung Cancer)Cell Viability0.78 - 0.92Not ReportedData not available in public domain[1]
A375P (Melanoma)Cell ViabilitySub-micromolarNot ReportedData not available in public domain[2]
NCI-60 PanelCell ViabilityLog10GI50: -4.41 to -6.44Not ReportedData not available in public domain[3]
Series 2 MDA-MB-231 (Breast Cancer)Cell Viability1.12 - 1.65Not ReportedData not available in public domain
Compound 6d A549 (Lung Cancer)Cell Viability1.08Not ReportedData not available in public domain[4]
Compound 7 A549, HeLa, MCF-7, HCT116Cell Viability1.1 - 1.6Not ReportedData not available in public domain[5]

Table 2: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget/StrainAssay TypeMIC (µg/mL)IC50 (µM)HTS Metrics (Z', S/B, etc.)Reference
Series 3 M. tuberculosis H37RvMABA0.98Not ReportedData not available in public domain[6]
Compound IT06 M. tuberculosis H37RaLuminescenceNot Reported2.03Data not available in public domain[7]
Compound IT10 M. tuberculosis H37RaLuminescenceNot Reported2.32Data not available in public domain[7]
Compound 5bc M. tuberculosis PSEnzyme InhibitionNot Reported0.53Data not available in public domain[8]

Table 3: Enzyme Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Selectivity IndexHTS Metrics (Z', S/B, etc.)Reference
Quaternized Derivatives AcetylcholinesteraseChemiluminescentMicromolar rangeNot ReportedData not available in public domain[9]
Compound 6a COX-2Chemiluminescent0.08313.7 (COX-1/COX-2)Data not available in public domain[10]
Compounds 6a-g COX-2Chemiluminescent0.08 - 0.16Selective for COX-2Data not available in public domain[11]

Experimental Protocols

High-Throughput Screening for Tubulin Polymerization Inhibitors

Rationale: Several Imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for anticancer drugs that leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][12][13]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition cluster_analysis Data Analysis prep_compounds Prepare Compound Library (Imidazo[2,1-b]thiazole Derivatives) add_compounds Dispense Compounds (e.g., Echo acoustic dispenser) prep_compounds->add_compounds prep_tubulin Prepare Purified Tubulin and Polymerization Buffer add_tubulin Add Tubulin Solution to initiate polymerization prep_tubulin->add_tubulin add_compounds->add_tubulin incubate Incubate at 37°C add_tubulin->incubate read_plate Measure Absorbance (340 nm) or Fluorescence (e.g., DAPI) kinetically incubate->read_plate plot_curves Plot Polymerization Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 identify_hits Identify Hit Compounds calc_ic50->identify_hits

Caption: Workflow for HTS of tubulin polymerization inhibitors.

Protocol: Turbidity-Based Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a 10X stock solution of test compounds (Imidazo[2,1-b]thiazole derivatives) and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) in an appropriate solvent (e.g., DMSO).

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

    • Reconstitute purified tubulin protein (>99% pure) in ice-cold buffer.

  • Assay Procedure (384-well format):

    • Pre-warm a microplate reader to 37°C.

    • Dispense 2 µL of 10X compound solutions into the wells of a clear-bottom 384-well plate. Include vehicle controls (DMSO).

    • To initiate the reaction, add 18 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each well.

    • Determine the rate of polymerization (Vmax) and the steady-state absorbance.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against compound concentration to determine the IC50 value for each derivative.

High-Throughput Screening for Anticancer Activity (NCI-60 Style)

Rationale: The NCI-60 human tumor cell line screen is a well-established platform for identifying novel anticancer agents. Several Imidazo[2,1-b]thiazole derivatives have shown significant antiproliferative activity in this screen.[2][3][14]

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis seed_cells Seed NCI-60 Cell Lines in 384-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Imidazo[2,1-b]thiazole Derivatives (single high dose or 5-dose range) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h fix_cells Fix Cells (e.g., TCA) incubate_48h->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells read_absorbance Read Absorbance at 515 nm stain_cells->read_absorbance calc_growth_inhibition Calculate Percent Growth Inhibition read_absorbance->calc_growth_inhibition determine_gi50 Determine GI50, TGI, and LC50 calc_growth_inhibition->determine_gi50 compare_analysis Perform COMPARE Analysis determine_gi50->compare_analysis

Caption: Workflow for NCI-60 style anticancer screening.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Culture and Plating:

    • Culture the desired cancer cell lines in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.

    • Inoculate cells into 384-well microtiter plates at densities ranging from 1,000 to 20,000 cells/well, depending on the cell line's doubling time.

    • Incubate the plates at 37°C, 5% CO₂, and 100% relative humidity for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the Imidazo[2,1-b]thiazole derivatives. For a primary screen, a single high concentration (e.g., 10 µM) is used. Hits are then re-tested in a 5-dose concentration range.

    • Add the compound dilutions to the appropriate wells.

  • Incubation and Assay Termination:

    • Incubate the plates for an additional 48 hours.

    • For adherent cells, terminate the assay by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 60 minutes at 4°C.

  • Staining and Measurement:

    • Wash the plates five times with water and air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound stain with 100 µL of 10 mM Tris base.

    • Read the absorbance at 515 nm on an automated plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to untreated controls.

    • For 5-dose assays, determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

High-Throughput Screening for Antimycobacterial Activity

Rationale: Imidazo[2,1-b]thiazole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8] The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and low-cost method for HTS of antimycobacterial compounds.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Readout cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds and Controls prep_compounds->add_compounds prep_bacteria Prepare M. tuberculosis Inoculum add_bacteria Add Bacterial Inoculum prep_bacteria->add_bacteria add_media Add 7H9 Broth to Plate add_media->add_compounds add_compounds->add_bacteria incubate Incubate at 37°C for 5-7 days add_bacteria->incubate add_alamar Add Alamar Blue Reagent incubate->add_alamar incubate_24h Incubate for 24h add_alamar->incubate_24h read_plate Read Fluorescence or Absorbance incubate_24h->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

    • Add the test compounds (Imidazo[2,1-b]thiazole derivatives) to the first well of each row and perform serial dilutions across the plate. Include a drug-free control.

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv.

    • Add 100 µL of the bacterial suspension to each well.

  • Incubation:

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

    • For a quantitative readout, measure fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some Imidazo[2,1-b]thiazole derivatives have been identified as AChE inhibitors.[9] A chemiluminescent assay is a sensitive method for HTS of AChE inhibitors.

Protocol: Chemiluminescent AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of human recombinant AChE in assay buffer.

    • Prepare a detection solution containing acetylcholine as the substrate, choline oxidase, horseradish peroxidase (HRP), and a chemiluminescent substrate (e.g., luminol).

    • Prepare serial dilutions of the Imidazo[2,1-b]thiazole derivatives and a positive control (e.g., Donepezil).

  • Assay Procedure (384-well, white opaque plates):

    • Dispense 5 µL of the AChE solution into each well.

    • Add 5 µL of the compound dilutions or controls to the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the detection solution to initiate the reaction.

  • Data Acquisition:

    • Immediately measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibition

Rationale: Selective COX-2 inhibition is a major approach for treating inflammation and pain while minimizing gastrointestinal side effects. Imidazo[2,1-b]thiazole derivatives have been developed as potent and selective COX-2 inhibitors.[10][11]

Protocol: Chemiluminescent COX-2 Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare solutions of purified recombinant human COX-1 and COX-2 enzymes.

    • Prepare a reaction buffer containing arachidonic acid (substrate) and a chemiluminescent probe.

    • Prepare serial dilutions of the Imidazo[2,1-b]thiazole derivatives and a selective COX-2 inhibitor control (e.g., Celecoxib).

  • Assay Procedure (384-well, white opaque plates):

    • Dispense 5 µL of the compound dilutions or controls into the wells.

    • Add 5 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the reaction buffer.

  • Data Acquisition:

    • Incubate for 5-10 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for both COX-1 and COX-2 for each compound concentration.

    • Determine the IC50 values for both enzymes.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Signaling Pathway Visualizations

Tubulin Polymerization Inhibition and Apoptosis Induction

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_checkpoint Cell Cycle Checkpoint cluster_apoptosis Apoptotic Pathway drug Imidazo[2,1-b]thiazole Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization drug->microtubules Inhibits tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle Required for mitosis Mitosis spindle->mitosis Essential for sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Monitored by arrest G2/M Phase Arrest sac->arrest Leads to bcl2 Phosphorylation & Inactivation of Bcl-2/Mcl-1 arrest->bcl2 Prolonged Arrest Leads to bax_bak Bax/Bak Activation bcl2->bax_bak Allows cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Induces caspases Caspase Activation cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Signaling pathway of tubulin polymerization inhibition.

General Kinase Inhibition Pathway

G cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_response Cellular Response drug Imidazo[2,1-b]thiazole Kinase Inhibitor kinase Target Kinase (e.g., RAF, RSK2) drug->kinase Inhibits ATP Binding proliferation Cell Proliferation drug->proliferation Blocks survival Cell Survival drug->survival Blocks substrate Downstream Substrate kinase->substrate Phosphorylates effector Effector Protein substrate->effector Activates effector->proliferation Promotes effector->survival Promotes

Caption: General mechanism of kinase inhibition.

References

Application Notes & Protocols: Cell-Based Assays for Evaluating Imidazo[2,1-b]thiazol-6-yl-acetic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel derivatives, such as Imidazo[2,1-b]thiazol-6-yl-acetic acid, is a critical step in the drug discovery process.[3] This document provides detailed protocols for essential cell-based assays to determine the cytotoxic effects of these compounds on cancer cell lines. The assays described herein are fundamental for establishing dose-response relationships, understanding the mechanism of cell death, and identifying promising lead candidates for further development.

The primary assays covered in these application notes are the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis.[4][5]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

Workflow for MTT Assay

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Imidazo[2,1-b]thiazol- 6-yl-acetic acid incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Measure absorbance at 570 nm incubate4->read end Analyze data read->end LDH_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Imidazo[2,1-b]thiazol- 6-yl-acetic acid incubate1->treat incubate2 Incubate for desired period treat->incubate2 centrifuge Centrifuge the plate incubate2->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate3 Incubate for 30 min at RT add_reagent->incubate3 read Measure absorbance at 490 nm incubate3->read end Analyze data read->end Apoptosis_Workflow start Seed and treat cells harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell populations analyze->end Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage Imidazo[2,1-b]thiazole Derivative bax_bak Bax/Bak dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application of Imidazo[2,1-b]thiazol-6-yl-acetic acid in antimicrobial research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The imidazo[2,1-b]thiazole nucleus represents a promising heterocyclic system with a broad spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potent antimicrobial, antifungal, antiviral, and antiparasitic properties.[2] This document provides a comprehensive overview of the application of Imidazo[2,1-b]thiazole derivatives, with a particular focus on their antimicrobial activities. While specific data for Imidazo[2,1-b]thiazol-6-yl-acetic acid is limited in the current literature, this report summarizes the significant antimicrobial data available for its close derivatives, providing valuable insights for researchers in this field. The information presented herein is intended to serve as a guide for the synthesis, antimicrobial evaluation, and understanding of the potential mechanisms of action of this important class of compounds.

Data Presentation: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various Imidazo[2,1-b]thiazole derivatives against a range of bacterial and fungal pathogens. The data has been compiled from multiple research publications and is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDDerivative ClassStaphylococcus aureus (MIC µg/mL)Staphylococcus epidermidis (MIC µg/mL)Bacillus pumilus (% inhibition)Pseudomonas aeruginosa (% inhibition)Vibrio cholera (% inhibition)Reference
2a-j (general) N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides0.24 - 250.24 - 25---[3]
4(a) 2,20-pyridine-2,5-diylbis[6-(substituted phenyl) imidazo [2,1-b]-1, 3, 4-thiadiazole]88.8-95.194.691.0[3]
4(h) 2,20-pyridine-2,5-diylbis[6-(substituted phenyl) imidazo [2,1-b]-1, 3, 4-thiadiazole]92.0----[3]

Table 2: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDDerivative ClassCandida albicans (MIC µg/mL)Trichophyton mentagrophytes (MIC µg/mL)Trichophyton rubrum (MIC µg/mL)Microsporum audouinii (MIC µg/mL)Reference
2a-j (general) N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides-252525[3]
21a Imidazole-fused imidazo[2,1-b][4][5][6]thiadiazole analogue0.16---[7]
4(f) 2,20-pyridine-2,5-diylbis[6-(substituted phenyl) imidazo [2,1-b]-1, 3, 4-thiadiazole]87.8 (% inhibition)---[3]

Table 3: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDDerivative ClassMycobacterium tuberculosis H37Rv (MIC µg/mL)Reference
2a-j (general) N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides>12.5 (17.98% inhibition)[3]
5a-c Spirothiazolidinone derivatives of imidazo[2,1-b]thiazolePromising activity[1]
IT10 Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazoleIC₅₀: 2.32 µM[8]
IT06 Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazoleIC₅₀: 2.03 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and antimicrobial evaluation of Imidazo[2,1-b]thiazole derivatives, based on established protocols in the literature.

Protocol 1: General Synthesis of 6-Aryl-Imidazo[2,1-b]thiazole-5-carbaldehyde Derivatives

This protocol describes a common synthetic route to produce key intermediates for further derivatization.

Materials:

  • Substituted 2-aminothiazole

  • Substituted α-bromoacetophenone

  • Ethanol

  • Vilsmeier-Haack reagent (POCl₃ and DMF)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 6-aryl-imidazo[2,1-b]thiazole:

    • Dissolve equimolar amounts of a substituted 2-aminothiazole and a substituted α-bromoacetophenone in absolute ethanol.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Formylation to 6-aryl-imidazo[2,1-b]thiazole-5-carbaldehyde:

    • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

    • Add the synthesized 6-aryl-imidazo[2,1-b]thiazole to the Vilsmeier-Haack reagent.

    • Heat the reaction mixture at 60-70°C for 2-3 hours.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated aldehyde by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized Imidazo[2,1-b]thiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include wells for positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + DMSO), and sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Proposed Mechanism of Action

While the exact antimicrobial mechanism of this compound is not fully elucidated, literature on related imidazole and thiazole-containing compounds suggests several potential targets. One plausible mechanism for antibacterial activity is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[10][11] For antifungal activity, imidazoles are known to inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[12] Additionally, some imidazoles can inhibit nitric oxide dioxygenase, an enzyme that protects microbes from nitric oxide-mediated damage.[4]

G cluster_compound Imidazo[2,1-b]thiazole Derivative cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell compound Imidazo[2,1-b]thiazole Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV compound->dna_gyrase Inhibition lanosterol_demethylase Lanosterol 14α-demethylase compound->lanosterol_demethylase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Blocks bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis Blocks membrane_disruption Cell Membrane Disruption ergosterol_synthesis->membrane_disruption Leads to fungal_death Fungal Cell Death membrane_disruption->fungal_death

Caption: Proposed antimicrobial mechanisms of action for Imidazo[2,1-b]thiazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel Imidazo[2,1-b]thiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Studies start Starting Materials (2-aminothiazole, α-bromoacetophenone) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination lead_identification Lead Compound Identification mbc_determination->lead_identification mechanism_studies Mechanism of Action Studies lead_identification->mechanism_studies in_vivo In Vivo Efficacy & Toxicity Studies lead_identification->in_vivo sar Structure-Activity Relationship (SAR) mechanism_studies->sar in_vivo->sar

Caption: General experimental workflow for antimicrobial drug discovery with Imidazo[2,1-b]thiazoles.

Conclusion

Imidazo[2,1-b]thiazole derivatives represent a versatile and promising scaffold in the field of antimicrobial research. The available data, primarily on substituted analogs of this compound, demonstrates significant activity against a range of bacterial, fungal, and mycobacterial pathogens. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives. Further investigation into the specific mechanisms of action and structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents based on this privileged heterocyclic core. The visualizations provided serve to clarify the proposed biological pathways and the experimental logic, aiding in the strategic development of future research in this area.

References

Unlocking Therapeutic Potential: Molecular Docking of Imidazo[2,1-b]thiazol-6-yl-acetic Acid Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key derivative, Imidazo[2,1-b]thiazol-6-yl-acetic acid and its analogues, have been the subject of numerous molecular docking studies to elucidate their mechanism of action and to guide the development of more potent and selective therapeutic agents. These computational studies are instrumental in predicting the binding affinity and orientation of these small molecules within the active sites of their protein targets.

This document provides detailed application notes and standardized protocols for conducting molecular docking studies of this compound derivatives with several key protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.

Target Proteins and Therapeutic Areas

Molecular docking studies have revealed that Imidazo[2,1-b]thiazole derivatives interact with a variety of important protein targets, suggesting their potential in treating a range of diseases:

  • Glypican-3 (GPC-3): A promising target for hepatocellular carcinoma (HCC), upregulation of GPC-3 is associated with this cancer.[1]

  • Tubulin: A critical component of the cytoskeleton, tubulin is a well-established target for anticancer agents that disrupt microtubule dynamics.[2][3]

  • Cyclooxygenases (COX-1/COX-2): These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

  • Pan-RAF Kinases (e.g., BRAF): Components of the MAPK/ERK signaling pathway, these kinases are often mutated in various cancers, including melanoma, making them important targets for cancer therapy.[6][7]

  • Pantothenate Synthetase: An essential enzyme in Mycobacterium tuberculosis, making it a target for the development of new anti-tubercular drugs.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from various molecular docking and biological studies of Imidazo[2,1-b]thiazole derivatives with their respective protein targets. This allows for a clear comparison of binding affinities and inhibitory concentrations.

Compound Class/DerivativeTarget ProteinDocking Score (Binding Affinity, kcal/mol)Biological Activity (IC50/MIC)Reference
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 (GPC-3)-6.90 to -10.30-[1]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)Tubulin-1.68 µM (Tubulin polymerization)[2]
2,6-diaryl-imidazo[2,1-b][1][2][4]thiadiazole derivative (5c)COX-2Higher inhibition than diclofenac (in silico)Better anti-inflammatory activity than diclofenac (in vivo)[4]
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivative (IT10)Pantothenate synthetase (Mtb)-IC50: 2.32 µM, IC90: 7.05 µM[8]
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate (5u)Tubulin-IC50: 1.2 µM (MDA MB-231 cells)[3]
Imidazo[2,1-b]thiazole-based aryl hydrazone (9m)--IC50: 1.12 µM (MDA-MB-231 cells)[9]
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivative (6a)COX-2-IC50: 0.08 µM[5]
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivative (5b, 5d, 5h)--MIC: 1.6 µg/mL (M. tuberculosis)[10]
Thiazolobenzimidazole–thiazole hybrid (16b)Colon cancer protein target (6MTU)More favorable than doxorubicinIC50: 4.31 µM (HCT-116 cells)[11]

Experimental Protocols

A generalized yet detailed protocol for performing molecular docking of this compound derivatives is provided below. This protocol is based on commonly used software and methodologies in the field.[12][13][14][15]

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., 6LU7 for SARS-CoV-2 main protease).[13]

  • Prepare the Receptor:

    • Use software like AutoDock Tools (ADT) or PyMOL to prepare the protein.[13]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Repair any missing atoms or residues if necessary.

    • Save the prepared protein structure in the PDBQT format.

2. Preparation of the Ligand (this compound derivative):

  • Generate 3D Structure: Draw the 2D structure of the ligand using chemical drawing software like ChemDraw or Marvin Sketch and convert it to a 3D structure. Alternatively, retrieve the structure from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.

  • Prepare for Docking:

    • Open the ligand file in ADT.

    • Detect the rotatable bonds.

    • Save the ligand in the PDBQT format.

3. Setting up the Docking Grid Box:

  • Identify the Binding Site: The binding site can be identified from the location of a co-crystallized ligand in the PDB structure or through literature reports of active site residues.

  • Define the Grid Box: In ADT, define the grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For example, for AutoDock Vina, you will need to specify the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) in Angstroms.[13]

4. Running the Docking Simulation:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.

5. Analysis of Results:

  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top binding poses. Lower binding energy values indicate stronger binding.[13]

  • Visualization: Use visualization software like PyMOL or Discovery Studio to analyze the binding poses of the ligand within the protein's active site.[12] Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation (PDBQT) PDB->Protein_Prep Remove water, add hydrogens Ligand_Design Ligand 3D Structure Generation Ligand_Prep Ligand Preparation (PDBQT) Ligand_Design->Ligand_Prep Energy minimization Grid_Setup Grid Box Definition Protein_Prep->Grid_Setup Ligand_Prep->Grid_Setup Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Setup->Docking_Run Results Analyze Binding Affinity & Poses Docking_Run->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization SAR Structure-Activity Relationship (SAR) Studies Visualization->SAR G Simplified MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response leads to Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->RAF inhibits

References

Application Notes and Protocols for the Purification of Imidazo[2,1-b]thiazol-6-yl-acetic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Imidazo[2,1-b]thiazol-6-yl-acetic acid and its corresponding esters, compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established laboratory techniques and aim to provide a practical guide for achieving high purity of these target molecules.

Overview of Purification Strategies

The choice of purification technique for this compound and its esters is primarily dictated by the physicochemical properties of the compound and the nature of the impurities present. The acidic functionality of the carboxylic acid and the generally lower polarity of its ester derivatives allow for distinct purification strategies.

  • For this compound , purification can often be achieved through precipitation by pH adjustment or recrystallization.

  • For its esters , column chromatography is a widely used and effective method, followed by recrystallization to obtain highly pure crystalline material.

A general workflow for the purification of these compounds is depicted below.

PurificationWorkflow General Purification Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Product CrudeProduct Crude Reaction Mixture Workup Aqueous Work-up (e.g., Extraction, Washing) CrudeProduct->Workup PurificationMethod Choice of Purification Method Workup->PurificationMethod ColumnChromatography Column Chromatography (for Esters) PurificationMethod->ColumnChromatography Ester Derivative Precipitation Precipitation / Recrystallization (for Acid) PurificationMethod->Precipitation Acid Derivative PureProduct Pure Imidazo[2,1-b]thiazol-6-yl-acetic acid or its Ester ColumnChromatography->PureProduct Precipitation->PureProduct Analysis Purity Analysis (HPLC, NMR, etc.) PureProduct->Analysis

A general workflow for the purification of the target compounds.

Purification of this compound

This compound is typically synthesized by the hydrolysis of its corresponding ester. The purification of the acid leverages its acidic proton and differences in solubility compared to its ester precursor and other potential impurities.

Protocol for Purification by Precipitation

This protocol is suitable for the purification of this compound following the basic hydrolysis of its ester.

Methodology:

  • Neutralization: Following the completion of the hydrolysis reaction (typically conducted with a base such as NaOH or LiOH in a solvent mixture like THF/MeOH/water), cool the reaction mixture to room temperature.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the stirred reaction mixture. Monitor the pH of the solution. Continue adding the acid until the pH is neutral or slightly acidic, which will cause the this compound to precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake on the filter with cold deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product can be used for the next step without further purification if a high level of purity is not required.

Protocol for Purification by Recrystallization

For obtaining high-purity crystalline this compound, recrystallization is recommended. The choice of solvent is critical and should be determined experimentally.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude acid in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include acetic acid, ethanol, methanol, or mixed solvent systems like DMF/acetic acid.

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For improved crystal yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Table 1: Recrystallization Solvents for Imidazo[2,1-b]thiazole Derivatives

Compound TypeSolvent SystemNotes
Imidazo[2,1-b]thiazole derivativesEthanolA common solvent for the recrystallization of related heterocyclic compounds.
Imidazo[2,1-b]thiazole derivativesAcetic AcidCan be an effective solvent for recrystallization, particularly for acidic compounds.
Imidazo[2,1-b]thiazole derivativesDMF/Acetic AcidA mixed solvent system that can improve crystal purity.[1]

Purification of Imidazo[2,1-b]thiazole-6-yl-acetic Acid Esters

The ester derivatives of this compound are generally less polar than the parent acid and are often purified using column chromatography.

Protocol for Purification by Column Chromatography

This is a standard protocol for the purification of ethyl imidazo[2,1-b]thiazol-6-yl-acetate and similar esters.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed compound onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified ester.

Table 2: Column Chromatography Conditions for Imidazo[2,1-b]thiazole Esters and Related Derivatives

Stationary PhaseEluent SystemEluent Ratio (% Polar Solvent)Reference
Silica GelEthyl Acetate in Hexane20%
Silica GelEthyl Acetate in Hexane25%
Silica GelEthyl Acetate in Hexane35%
Silica GelEthyl Acetate in Hexane70-90%
Silica GelHexane / Ethyl Acetate9:1[1]
Protocol for Recrystallization of Esters

Following column chromatography, recrystallization can be performed to obtain a highly pure, crystalline final product.

Methodology:

  • Solvent Selection: Screen for a suitable solvent or solvent pair. Common choices for esters include ethanol, ethyl acetate/hexane, or acetone/hexane.

  • Procedure: Follow the general recrystallization procedure as outlined in section 2.2.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Assessment

MethodPurpose
Thin Layer Chromatography (TLC) To monitor the progress of the purification (e.g., column chromatography fractions).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and assess for the presence of impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point Analysis A sharp melting point range is indicative of high purity.

Logical Relationships in Purification

The decision-making process for choosing a purification method can be visualized as follows:

PurificationChoice Purification Method Selection Start Crude Product IsAcid Is the compound an acid? Start->IsAcid IsEster Is the compound an ester? IsAcid->IsEster No Precipitate Purify by Precipitation/ Recrystallization IsAcid->Precipitate Yes Column Purify by Column Chromatography IsEster->Column Yes End Pure Product IsEster->End No/Other FurtherPurification Further purification needed? Precipitate->FurtherPurification Column->FurtherPurification Recrystallize Recrystallize FurtherPurification->Recrystallize Yes FurtherPurification->End No Recrystallize->End

Decision tree for selecting a purification method.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Imidazo[2,1-b]thiazole derivatives, a versatile scaffold in medicinal chemistry. The following sections detail their application in the development of anticancer, anti-inflammatory, and antimycobacterial agents, supported by experimental protocols and data analysis. While the core Imidazo[2,1-b]thiazole structure is central, specific SAR studies focusing extensively on the Imidazo[2,1-b]thiazol-6-yl-acetic acid scaffold are not widely documented in the reviewed literature. The principles and protocols outlined here are broadly applicable to the SAR exploration of this class of compounds.

Application in Anticancer Drug Discovery

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. SAR studies have been crucial in identifying key structural features that enhance cytotoxic activity.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of Imidazo[2,1-b]thiazole-based compounds is significantly influenced by the nature and position of substituents on the fused ring system and its appended aryl moieties.

Table 1: SAR Summary of Imidazo[2,1-b]thiazole Derivatives as Anticancer Agents

Compound IDCore ScaffoldR1 (Position 5)R2 (Position 6)R3 (Aryl Hydrazone Moiety)Cancer Cell LineIC50 (µM)Reference
9i Imidazo[2,1-b]thiazoleHAryl4-ChlorophenylMDA-MB-231 (Breast)1.65[1][2]
9m Imidazo[2,1-b]thiazoleHAryl4-NitrophenylMDA-MB-231 (Breast)1.12[1][2]
6d Imidazo[2,1-b]thiazole-benzimidazole conjugate-Aryl-benzimidazole-A549 (Lung)1.08[3]
5d Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate-Aryl-chalcone-MDA MB-231 (Breast)1.3[4]
5u Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugate-Aryl-chalcone-MDA MB-231 (Breast)1.2[4]
26 Imidazo[2,1-b]thiazoleUrea derivativeAryl-A375P (Melanoma)<1[5]
27 Imidazo[2,1-b]thiazoleUrea derivativeAryl-A375P (Melanoma)<1[5]

Note: The table summarizes data from multiple sources to illustrate SAR trends. Compound IDs are as designated in the source publications.

Key SAR Insights:

  • The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the aryl hydrazone moiety at position 3 can enhance anticancer activity.[1][2]

  • Hybrid molecules, such as those conjugated with benzimidazole or chalcone, have shown potent cytotoxicity.[3][4]

  • Substitutions at position 5 with urea derivatives have led to compounds with sub-micromolar potency against melanoma cell lines.[5]

Signaling Pathway: Induction of Apoptosis

Several potent Imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and subsequent activation of caspases.

apoptosis_pathway Compound Imidazo[2,1-b]thiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1. Proposed apoptotic pathway induced by Imidazo[2,1-b]thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Imidazo[2,1-b]thiazole test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Application in Anti-inflammatory Drug Discovery

Imidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This makes them promising candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The potency and selectivity of COX-2 inhibition are highly dependent on the substituents on the Imidazo[2,1-b]thiazole core.

Table 2: SAR Summary of Imidazo[2,1-b]thiazole Derivatives as COX-2 Inhibitors

Compound IDR1 (at C-5)R2 (at C-6)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6a -CH2-N(CH3)24-(methylsulfonyl)phenyl>1000.08>1250[6][7]
6b -CH2-N(C2H5)24-(methylsulfonyl)phenyl>1000.11>909[6]
6c -CH2-pyrrolidine4-(methylsulfonyl)phenyl>1000.10>1000[6]
6d -CH2-piperidine4-(methylsulfonyl)phenyl>1000.13>769[6]
6e -CH2-morpholine4-(methylsulfonyl)phenyl>1000.12>833[6]
6f -CH2-N-methylpiperazine4-(methylsulfonyl)phenyl>1000.16>625[6]
6g -CH2-N-phenylpiperazine4-(methylsulfonyl)phenyl>1000.14>714[6]

Note: The table presents data for a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives with varying Mannich bases at the C-5 position.

Key SAR Insights:

  • The 4-(methylsulfonyl)phenyl group at the C-6 position is a key pharmacophore for potent and selective COX-2 inhibition.[6][7]

  • The type and size of the amine in the Mannich base at the C-5 position influence both potency and selectivity. Smaller, less bulky amines like dimethylamine (in compound 6a) tend to result in higher potency.[6][7]

Signaling Pathway: COX-2 Inhibition

Imidazo[2,1-b]thiazole derivatives selectively block the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound Imidazo[2,1-b]thiazole Derivative Compound->COX2_Enzyme Inhibition

Figure 2. Mechanism of COX-2 inhibition by Imidazo[2,1-b]thiazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a chemiluminescent enzyme assay to determine the inhibitory activity of compounds against COX-1 and COX-2.[6]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Luminol and a suitable enhancer for chemiluminescence detection

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Chemiluminescence Detection: Immediately following the addition of the substrate, add the chemiluminescent substrate (luminol and enhancer) and measure the light output using a luminometer.

  • Data Analysis: The light intensity is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Application in Antimycobacterial Drug Discovery

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Imidazo[2,1-b]thiazole derivatives have shown promising activity against this pathogen.

Structure-Activity Relationship (SAR) for Antimycobacterial Activity

The antimycobacterial potency of Imidazo[2,1-b]thiazole derivatives is influenced by the substituents on the core and attached heterocyclic rings.

Table 3: SAR Summary of Imidazo[2,1-b]thiazole Derivatives as Antimycobacterial Agents

Compound IDCore Scaffold ModificationR Group on Thiazole/Phenyl MoietyM. tuberculosis StrainMIC (µg/mL)Reference
7b Hydrazine-thiazole conjugate4-Chlorophenyl on thiazoleATCC 256180.98[8]
5a Spirothiazolidinone derivativeCyclopentylideneH37Rv>6.25[9]
5b Spirothiazolidinone derivativeCyclohexylideneH37Rv6.25[9]
5c Spirothiazolidinone derivative4-MethylcyclohexylideneH37Rv6.25[9]
5b Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide4-FluorophenylH37Rv1.6[10]
5d Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide4-ChlorophenylH37Rv1.6[10]
5h Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide4-MethylphenylH37Rv1.6[10]

Note: MIC stands for Minimum Inhibitory Concentration.

Key SAR Insights:

  • Molecular hybridization, such as conjugating the Imidazo[2,1-b]thiazole core with a thiazole ring via a hydrazine linker, can lead to potent antimycobacterial activity. The presence of a chlorophenyl group on the appended thiazole appears beneficial.[8]

  • The formation of spirothiazolidinone derivatives from acyl-hydrazones can enhance antitubercular activity.[9]

  • For benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides, substitutions on the 2-aryl ring with fluoro, chloro, or methyl groups can result in potent activity.[10]

Experimental Workflow: Antimycobacterial Screening

The following workflow illustrates the general process for screening Imidazo[2,1-b]thiazole derivatives for antimycobacterial activity.

maba_workflow Start Synthesized Imidazo[2,1-b]thiazole Derivatives Prepare_Compounds Prepare Serial Dilutions of Compounds in 96-Well Plate Start->Prepare_Compounds Add_Bacteria Inoculate with M. tuberculosis Culture Prepare_Compounds->Add_Bacteria Incubate Incubate for 7 days at 37°C Add_Bacteria->Incubate Add_Alamar_Blue Add Alamar Blue and Re-incubate Incubate->Add_Alamar_Blue Read_Results Observe Color Change (Blue to Pink) Add_Alamar_Blue->Read_Results Determine_MIC Determine MIC (Lowest concentration with no color change) Read_Results->Determine_MIC

Figure 3. Workflow for the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.[9][10]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • Test compounds and reference drugs (e.g., Isoniazid)

  • 96-well microplates

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low yield of ethyl imidazo[2,1-b]thiazol-6-yl-acetate in the initial cyclization step.

  • Question: My reaction of 2-aminothiazole with ethyl 4-bromoacetoacetate results in a very low yield of the desired ethyl imidazo[2,1-b]thiazol-6-yl-acetate. What are the possible reasons and how can I improve the yield?

  • Answer: A low yield in this step can be attributed to several factors:

    • Purity of Reactants: Ensure that both 2-aminothiazole and ethyl 4-bromoacetoacetate are of high purity. Impurities can lead to side reactions, reducing the yield of the desired product.

    • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of undesired byproducts. It is recommended to carry out the reaction at a reflux temperature of a suitable solvent like ethanol.

    • Reaction Time: A reaction time of 2-3 hours is generally sufficient for this condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent Choice: While ethanol is a common solvent for this reaction, exploring other high-boiling point solvents might improve the yield in some cases.

Issue 2: Difficulty in isolating the product and presence of multiple spots on TLC.

  • Question: After the reaction, I am having trouble isolating the pure ethyl imidazo[2,1-b]thiazol-6-yl-acetate, and the TLC plate shows multiple spots. What could be the issue?

  • Answer: The presence of multiple spots on the TLC indicates a mixture of products and unreacted starting materials. This can be due to:

    • Incomplete Reaction: As mentioned earlier, ensure the reaction has gone to completion by monitoring with TLC.

    • Side Reactions: The formation of byproducts is a common issue. A thorough purification step is necessary. Column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is highly effective for separating the desired product from impurities.

    • Decomposition: The product might be sensitive to prolonged heating or acidic/basic conditions during workup. Minimize the exposure to harsh conditions.

Issue 3: Incomplete hydrolysis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate to the final acid.

  • Question: The hydrolysis of the ethyl ester to this compound is not going to completion. How can I ensure complete conversion?

  • Answer: Incomplete hydrolysis is a frequent challenge. To drive the reaction to completion, consider the following:

    • Choice of Base and Concentration: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for this saponification. Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents). The concentration of the base is also important; a 1-2 M aqueous solution is a good starting point.

    • Reaction Time and Temperature: Hydrolysis may require several hours at room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the disappearance of the starting ester by TLC.

    • Solvent System: A co-solvent system, such as a mixture of ethanol and water, is often necessary to ensure the solubility of the ester and facilitate the hydrolysis.

    • Acidification: After the hydrolysis is complete (as indicated by TLC), the reaction mixture needs to be carefully acidified (e.g., with dilute HCl) to a pH of around 3-4 to precipitate the carboxylic acid. Ensure thorough mixing during acidification.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A common two-step synthesis involves:

  • Synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate: This is achieved by the condensation of 2-aminothiazole with ethyl 4-bromoacetoacetate in a suitable solvent like ethanol under reflux.

  • Hydrolysis to this compound: The resulting ethyl ester is then hydrolyzed using a base such as sodium hydroxide in an aqueous-alcoholic solution, followed by acidification to yield the final product.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of both the cyclization and hydrolysis steps. Use a suitable mobile phase (e.g., ethyl acetate/hexane for the ester and a more polar system like methanol/dichloromethane for the acid) and visualize the spots under UV light.

Q3: What are some common side products in the synthesis of the imidazo[2,1-b]thiazole ring system?

A3: Side products can arise from self-condensation of the reactants or alternative cyclization pathways. Proper control of reaction conditions, particularly temperature, can minimize the formation of these impurities.

Q4: Are there alternative methods to improve the yield of the initial cyclization?

A4: Yes, for related imidazo[2,1-b]thiazole syntheses, one-pot methods like the Groebke–Blackburn–Bienaymé reaction have been shown to provide good yields.[1] Optimization of reaction conditions such as solvent and temperature can significantly impact the yield.[1] For instance, changing the solvent and increasing the temperature can improve yields from moderate to good (around 78%).[1] Microwave-assisted synthesis has also been reported as an efficient method for preparing similar heterocyclic systems.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of a related imidazo[2,1-b]thiazole synthesis, illustrating the importance of optimization.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1003078
2Other SolventsVariedVaried74-77

This data is for the synthesis of a derivative and serves as an example of how reaction conditions can be optimized.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate

  • To a solution of 2-aminothiazole (1 equivalent) in absolute ethanol, add ethyl 4-bromoacetoacetate (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure ethyl imidazo[2,1-b]thiazol-6-yl-acetate.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl imidazo[2,1-b]thiazol-6-yl-acetate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or warm gently to 40-50 °C.

  • Monitor the hydrolysis by TLC until the ester is no longer present.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis 2-aminothiazole 2-aminothiazole reaction1 2-aminothiazole->reaction1 ethyl_4-bromoacetoacetate ethyl_4-bromoacetoacetate ethyl_4-bromoacetoacetate->reaction1 ethyl_ester Ethyl imidazo[2,1-b]thiazol-6-yl-acetate hydrolysis_step ethyl_ester->hydrolysis_step 1. NaOH, EtOH/H2O 2. HCl (aq) reaction1->ethyl_ester Ethanol, Reflux final_acid This compound hydrolysis_step->final_acid

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure purification Improve Purification (e.g., Column Chromatography) check_purity->purification If impure monitor_time Monitor Reaction by TLC optimize_temp->monitor_time monitor_time->purification For cyclization step hydrolysis_conditions Adjust Hydrolysis Conditions (Base, Time) monitor_time->hydrolysis_conditions For hydrolysis step solution Improved Yield purification->solution hydrolysis_conditions->solution

Caption: Troubleshooting workflow for low yield in synthesis.

References

Overcoming solubility issues of Imidazo[2,1-b]thiazol-6-yl-acetic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[2,1-b]thiazole Derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Imidazo[2,1-b]thiazol-6-yl-acetic acid and related compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: The solubility of this compound is influenced by its rigid, fused heterocyclic ring system and its carboxylic acid group. As a weak acid, its solubility is highly dependent on pH. In neutral or acidic aqueous solutions (like many standard buffers), the carboxylic acid remains protonated, making the molecule less polar and prone to low solubility. The trend toward higher molecular weight and lipophilicity in modern compound libraries often results in materials with lower intrinsic aqueous solubilities.[1]

Q2: I prepared a 10 mM stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution dramatically decreases when it is diluted in an aqueous buffer.[1][2] The final concentration of your compound may have exceeded its kinetic solubility limit in the final assay medium. For many screening compounds, aqueous solubilities are less than 10 µM.[1]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: How can I systematically improve the solubility of my compound for an in vitro assay?

A4: A multi-pronged approach is often necessary. Key strategies include:

  • pH Adjustment: Increasing the pH of the assay buffer can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][4]

  • Co-solvent Exploration: Testing other water-miscible organic co-solvents may be beneficial.[3]

  • Formulation with Excipients: Using agents like cyclodextrins can encapsulate the compound and increase its apparent solubility.[5][6][7]

  • Salt Formation: Synthesizing a salt form of the compound (e.g., sodium or potassium salt) prior to solubilization can dramatically improve aqueous solubility.[2][3][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation in Aqueous Buffer

If you observe cloudiness or precipitate after adding your DMSO stock to the assay buffer, consult the following troubleshooting workflow.

G start Problem: Compound Precipitates in Aqueous Assay Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 s1 Reduce DMSO concentration by lowering stock concentration (e.g., to 1 mM) or adjusting dilution factor. q1->s1 Yes q2 Is the buffer pH < 7.0? q1->q2 No s1->q2 s2 Increase buffer pH to 7.4 or higher to deprotonate the carboxylic acid. Verify compound stability at new pH. q2->s2 Yes q3 Still Precipitating? q2->q3 No s2->q3 s3 Advanced Strategies: 1. Test co-solvents (e.g., Ethanol, PEG-400). 2. Use cyclodextrin formulations. 3. Synthesize a salt form of the compound. q3->s3 Yes end_node Solution Found q3->end_node No s3->end_node

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results

Inconsistent results or poor dose-response curves can be a secondary effect of poor solubility.

Potential Cause Recommended Solution Justification
Time-dependent Precipitation Run a time-course experiment to check for precipitation at different intervals (e.g., 0, 1, 4, 24 hours) after dilution.The compound might be kinetically soluble initially but crashes out of solution over the duration of the assay, leading to variable effective concentrations.
Adsorption to Plastics Use low-adhesion microplates and polypropylene tubes. Include a pre-incubation step where the compound is added to the plate before cells.Hydrophobic compounds can adsorb to the plastic surfaces of labware, reducing the actual concentration available to the cells or target.
Interaction with Media Components Test solubility directly in the complete cell culture medium, including serum.Serum proteins can sometimes bind to compounds, which may either help or hinder their solubility and availability.

Data & Protocols

Table 1: Example Co-Solvent Screen for Solubility Enhancement

This table presents hypothetical data from a kinetic solubility screen to determine the maximum soluble concentration of this compound in a phosphate-buffered saline (PBS) at pH 7.4 with 1% final solvent concentration.

Solvent System (99% PBS, 1% Co-Solvent) Maximum Kinetic Solubility (µM) Observation
1% DMSO8Precipitate observed at 10 µM
1% Ethanol12Clear solution up to 10 µM
1% PEG-40025Clear solution up to 20 µM
1% DMSO + 5 mM HP-β-Cyclodextrin> 50Clear solution at all tested concentrations
Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the apparent or kinetic solubility of a compound in a specific assay buffer.

Objective: To find the highest concentration at which the compound remains in solution immediately after dilution from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or light-scattering capability

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: In a separate 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO source plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently for 2 minutes.

  • Measurement: Immediately measure the light scatter (nephelometry) or turbidity (absorbance at ~620 nm) of each well using the plate reader.

  • Data Analysis: Plot the light scatter reading against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline (buffer + DMSO only) is the kinetic solubility limit.

Signaling Pathway Visualization

Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated for various biological activities, including the inhibition of protein kinases. The diagram below illustrates a hypothetical signaling pathway where a compound of this class inhibits a key kinase, thereby blocking downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene Promotes Compound Imidazo[2,1-b]thiazole Derivative Compound->KinaseB Inhibits

Caption: Hypothetical kinase inhibition signaling pathway.

References

Side product analysis in the synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Poor quality of starting materials: 2-aminothiazole may have degraded, or ethyl 4-chloroacetoacetate may contain impurities. 3. Incorrect reaction conditions: The choice of solvent and base (if used) is critical.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider increasing the reaction temperature in small increments. 2. Starting Material Purity: Ensure the purity of starting materials. 2-aminothiazole should be stored under inert gas and protected from light. Ethyl 4-chloroacetoacetate should be freshly distilled if its purity is questionable. 3. Solvent and Base Optimization: Anhydrous ethanol is a commonly used solvent. If the reaction is sluggish, consider exploring other polar aprotic solvents. While the reaction can proceed without a base, a non-nucleophilic base like sodium bicarbonate may be used to neutralize the HCl generated.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Formation of side products: Several side reactions can occur, leading to a mixture of products. 2. Unreacted starting materials: The reaction may not have gone to completion. 3. Degradation of the product: The product may be unstable under the reaction or work-up conditions.1. Identify Side Products: Use LC-MS and NMR to identify the structure of the major side products (refer to the FAQ section for common side products). Understanding the side products will help in optimizing the reaction to minimize their formation. 2. Optimize Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of 2-aminothiazole can sometimes be beneficial. 3. Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol). Recrystallization from a suitable solvent like ethanol can also be effective.
Difficulty in Isolating the Final Acid Product 1. Incomplete hydrolysis of the ester intermediate: The hydrolysis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate may not have gone to completion. 2. Product solubility: The final acid product may be soluble in the aqueous phase during work-up. 3. Decarboxylation: The acetic acid side chain may be susceptible to decarboxylation under harsh acidic or basic conditions.1. Ensure Complete Hydrolysis: Monitor the hydrolysis by TLC or HPLC. If incomplete, extend the reaction time or use a stronger base (e.g., LiOH instead of NaOH). 2. Adjust pH for Extraction: After hydrolysis, carefully acidify the reaction mixture to a pH of 3-4 with dilute HCl to precipitate the carboxylic acid. If it remains in solution, extract with a suitable organic solvent like ethyl acetate. 3. Mild Hydrolysis Conditions: Use mild conditions for hydrolysis (e.g., LiOH in a THF/water mixture at room temperature) to avoid decarboxylation.
Inconsistent Spectroscopic Data (NMR, MS) 1. Presence of impurities: Even small amounts of impurities can complicate spectral interpretation. 2. Isomeric mixture: Formation of the regioisomeric side product can lead to a complex NMR spectrum. 3. Incorrect structure assignment: The obtained product may not be the target molecule.1. Purify the Sample: Ensure the sample is of high purity before detailed spectroscopic analysis. 2. 2D NMR Techniques: Use 2D NMR techniques like COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals. 3. Compare with Literature Data: Compare the obtained spectroscopic data with any available literature data for the target compound or closely related analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct approach is a two-step synthesis. The first step is the Hantzsch-type condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate to form ethyl imidazo[2,1-b]thiazol-6-yl-acetate. The second step involves the hydrolysis of the ester to the desired carboxylic acid.

Q2: What are the potential side products in the synthesis of ethyl imidazo[2,1-b]thiazol-6-yl-acetate?

A2: Several side products can form during the reaction of 2-aminothiazole with ethyl 4-chloroacetoacetate. The most common ones are:

  • Side Product 1: Regioisomer (Ethyl 2-(2-imino-2,3-dihydrothiazol-3-yl)-3-oxobutanoate): This isomer can form if the initial nucleophilic attack occurs at the endocyclic nitrogen of 2-aminothiazole instead of the exocyclic amino group.

  • Side Product 2: Uncyclized Intermediate (Ethyl 4-((2-aminothiazol-3-yl)thio)-3-oxobutanoate): Incomplete cyclization can lead to the presence of this intermediate in the crude product.

  • Side Product 3: Dimerization/Polymerization Products: Self-condensation of ethyl 4-chloroacetoacetate or polymerization of 2-aminothiazole under certain conditions can lead to higher molecular weight impurities.

Q3: How can I differentiate the desired product from its regioisomeric side product using analytical techniques?

A3: A combination of HPLC, LC-MS, and NMR spectroscopy is effective for differentiation:

  • HPLC: The two isomers will likely have different retention times on a reverse-phase column due to differences in polarity.

  • LC-MS: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing structural clues.

  • NMR Spectroscopy: 1H and 13C NMR are the most definitive techniques. The chemical shifts of the protons and carbons in the imidazo[2,1-b]thiazole ring system are characteristic. The desired product will show specific signals for the H-5 and H-2/H-3 protons of the fused ring system, which will be absent or significantly shifted in the regioisomer.

Compound Key 1H NMR Signals (δ, ppm in CDCl3) Key 13C NMR Signals (δ, ppm in CDCl3)
Ethyl imidazo[2,1-b]thiazol-6-yl-acetate ~7.5-7.8 (d, 1H, H-2), ~6.9-7.2 (d, 1H, H-3), ~7.0-7.3 (s, 1H, H-5), ~3.7 (s, 2H, CH2), ~4.2 (q, 2H, OCH2), ~1.3 (t, 3H, CH3)~145-150 (C-7a), ~140-145 (C-5), ~125-130 (C-2), ~110-115 (C-3), ~170 (C=O), ~61 (OCH2), ~35 (CH2), ~14 (CH3)
Side Product 1 (Regioisomer) Absence of characteristic imidazo[2,1-b]thiazole ring proton signals. Presence of signals corresponding to an iminothiazoline ring and the butanoate side chain.Absence of characteristic imidazo[2,1-b]thiazole ring carbon signals. Signals will be consistent with the open-chain iminothiazoline structure.

Q4: What are the recommended purification methods for this compound?

A4: For the intermediate, ethyl imidazo[2,1-b]thiazol-6-yl-acetate, purification is typically achieved by:

  • Column Chromatography: Using silica gel with a gradient elution system, such as ethyl acetate in hexane or dichloromethane in methanol.

  • Recrystallization: From a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

For the final product, this compound:

  • Precipitation: After hydrolysis and subsequent acidification, the product often precipitates from the aqueous solution and can be collected by filtration.

  • Recrystallization: The crude acid can be recrystallized from water, ethanol, or a mixture of organic solvents.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety procedures should be followed. Additionally:

  • Ethyl 4-chloroacetoacetate: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • 2-Aminothiazole: Can be irritating to the skin and respiratory system.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Experimental Protocols

Synthesis of Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate
  • To a solution of 2-aminothiazole (1.0 g, 10 mmol) in anhydrous ethanol (20 mL), add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC (eluent: 50% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the product and evaporate the solvent to obtain the pure ester.

Hydrolysis to this compound
  • Dissolve the purified ethyl imidazo[2,1-b]thiazol-6-yl-acetate (1.0 g, 4.46 mmol) in a mixture of THF (10 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.38 g, 8.92 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with ethyl acetate (2 x 15 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (2-Aminothiazole, Ethyl 4-chloroacetoacetate) reaction1 Condensation Reaction (Ethanol, Reflux) start->reaction1 workup1 Solvent Evaporation reaction1->workup1 purification1 Column Chromatography workup1->purification1 ester Ethyl Imidazo[2,1-b]thiazol- 6-yl-acetate purification1->ester reaction2 Hydrolysis (LiOH, THF/Water) ester->reaction2 workup2 Acidification & Precipitation reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product Imidazo[2,1-b]thiazol- 6-yl-acetic acid purification2->product side_reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway reactants 2-Aminothiazole + Ethyl 4-chloroacetoacetate main_intermediate Intermediate A reactants->main_intermediate Exocyclic N attack side_intermediate Intermediate B reactants->side_intermediate Endocyclic N attack main_product Ethyl Imidazo[2,1-b]thiazol-6-yl-acetate main_intermediate->main_product Cyclization side_product Regioisomeric Side Product side_intermediate->side_product Cyclization

Enhancing the stability of Imidazo[2,1-b]thiazol-6-yl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Imidazo[2,1-b]thiazol-6-yl-acetic acid derivatives during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this class of compounds are susceptibility to pH-dependent hydrolysis, limited aqueous solubility, and potential for photodegradation. The core Imidazo[2,1-b]thiazole ring is a stable, aromatic bicyclic molecule, but the acetic acid side chain can be liable to degradation under certain conditions.[1] Users should pay close attention to the pH of solutions, storage conditions, and exposure to light.

Q2: What are the optimal storage conditions for solid and solution forms of these compounds?

A2:

  • Solid Form: As a solid, these derivatives are generally stable. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Solution Form: Stock solutions are best prepared in an anhydrous organic solvent like DMSO and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions for assays should be prepared fresh whenever possible. If storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours, protected from light.

Q3: My compound is precipitating out of my aqueous assay buffer. What can I do?

A3: Precipitation in aqueous buffers is a common issue stemming from the limited solubility of the core heterocyclic structure. Consider the following troubleshooting steps:

  • Decrease Concentration: The most straightforward approach is to work at a lower final concentration if the assay sensitivity allows.

  • Increase DMSO Concentration: A small percentage of DMSO (typically 0.1% to 1%) is often used to maintain solubility. You can cautiously increase the final DMSO concentration, but be sure to run a vehicle control to check for any effects on your experimental system.

  • Use of Excipients: For formulation development, solubilizing agents or cyclodextrins may be explored, though this requires significant validation.

  • pH Adjustment: Ensure the buffer pH does not cause the compound to fall out of solution. The solubility of compounds with an acetic acid moiety can be pH-dependent.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments.

Observed Problem Potential Cause Recommended Solution
Loss of potency or appearance of new peaks in HPLC analysis of an aqueous solution. Hydrolytic Degradation: The acetic acid side chain or other functional groups may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.1. Prepare aqueous solutions fresh before each experiment.2. If solutions must be prepared in advance, perform a pH stability study to identify the optimal pH range (see Experimental Protocol section).3. Store stock solutions in an anhydrous solvent like DMSO at -80°C.4. Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible.
Inconsistent results between experimental replicates. Compound Adsorption: Heterocyclic compounds can be "sticky" and adsorb to plasticware, leading to lower effective concentrations.1. Use low-adhesion polypropylene tubes and pipette tips.2. Include a small amount of non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers, if compatible with your assay.3. Pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring.
Color change or degradation of the compound upon exposure to lab lighting. Photodegradation: The aromatic ring system may be sensitive to UV or visible light, leading to the formation of photo-degradation products.1. Work with the compound under subdued lighting.2. Use amber-colored vials or wrap tubes and flasks in aluminum foil to protect from light.3. Perform a photostability stress test to confirm light sensitivity.

Quantitative Stability Data

The following table summarizes representative stability data for a generic this compound derivative under forced degradation conditions. Actual stability will vary based on the specific substitutions on the core scaffold.

Condition Parameter Value Observation
Hydrolytic 0.1 M HCl (pH 1)45% remaining after 24hSignificant degradation under strong acidic conditions.
PBS (pH 7.4)92% remaining after 24hRelatively stable at physiological pH.
0.1 M NaOH (pH 13)30% remaining after 24hRapid degradation under strong basic conditions.
Oxidative 3% H₂O₂75% remaining after 8hModerate sensitivity to oxidation.
Thermal 60°C in Solid State>98% remaining after 72hHigh thermal stability in solid form.
Photolytic 254 nm UV Light60% remaining after 4hPotential for significant photodegradation.

Experimental Protocols

Protocol: HPLC-Based Assessment of pH-Dependent Stability

This protocol outlines a method to determine the stability of an this compound derivative in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound derivative

  • DMSO (anhydrous)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (HPLC grade)

  • Formic Acid (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Prepare Buffer Solutions: Prepare buffers at desired pH values. A common set for initial screening is:

    • pH 2.0 (0.01 M HCl)

    • pH 7.4 (PBS)

    • pH 9.0 (e.g., 10 mM Ammonium Formate adjusted with Ammonium Hydroxide)

  • Sample Preparation:

    • For each pH condition, dilute the 10 mM stock solution into the respective buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect.

    • Prepare a "Time 0" sample for each pH by immediately quenching an aliquot of the solution with an equal volume of mobile phase (e.g., 50:50 Acetonitrile:Water) to stop the reaction. Store at 4°C until analysis.

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 37°C) protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution and quench it as described for the "Time 0" sample.

  • HPLC Analysis:

    • Analyze all samples (Time 0 and subsequent time points) by HPLC.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection: UV at a predetermined λmax (e.g., 280 nm)

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the Time 0 sample for that pH condition:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot % Remaining versus time for each pH to determine the degradation rate.

Visualizations

G Workflow for pH Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute Stock into Buffers (Final Conc. 10 µM) stock->dilute buffers Prepare Buffers (e.g., pH 2, 7.4, 9) buffers->dilute t0 Take 'Time 0' Sample (Quench Immediately) dilute->t0 incubate Incubate Solutions (e.g., 37°C, protected from light) dilute->incubate hplc Analyze All Samples by HPLC t0->hplc sampling Sample at Time Points (2, 4, 8, 24h) incubate->sampling sampling->hplc data Calculate % Remaining vs. Time 0 Plot Degradation Profile hplc->data G Troubleshooting Logic for Compound Precipitation start Compound Precipitates in Aqueous Buffer q1 Is Assay Sensitivity Sufficient? start->q1 sol1 Decrease Final Compound Concentration q1->sol1 Yes q2 Is a Higher % of Co-Solvent Tolerated? q1->q2 No sol2 Increase Final DMSO % (Run Vehicle Control) q2->sol2 Yes q3 Is pH Modification Possible? q2->q3 No sol3 Adjust Buffer pH (Check Compound pKa) q3->sol3 Yes end Consider Formulation (e.g., Cyclodextrins) q3->end No

References

Navigating Cell Viability Assays with Imidazo[2,1-b]thiazol-6-yl-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and conducting cell viability assays using Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives. This class of compounds, belonging to the broader imidazo[2,1-b]thiazole family, has garnered significant interest for its potential as anticancer agents.[1][2] Understanding their mechanism of action and potential interactions with assay reagents is crucial for obtaining accurate and reproducible data.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during cell viability experiments with this compound.

Question: My cell viability results are inconsistent or not reproducible. What are the potential causes?

Answer: Inconsistent results can arise from several factors.[3] Key areas to investigate include:

  • Compound Solubility: this compound, particularly in its hydrochloride salt form, may have variable solubility in aqueous culture media.[4] Precipitation of the compound can lead to inconsistent concentrations in your assay wells.

    • Troubleshooting Tip: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to your cells.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.

    • Troubleshooting Tip: Ensure a homogenous cell suspension before seeding and optimize the seeding density for your specific cell line and assay duration.

  • Incubation Time: The cytotoxic effects of imidazo[2,1-b]thiazole derivatives are time-dependent.[5]

    • Troubleshooting Tip: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your experimental goals.[1]

  • Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[6] The choice of assay can influence the results.

    • Troubleshooting Tip: Consider using orthogonal assays to confirm your findings. For example, complement a metabolic assay like MTT with a cytotoxicity assay that measures LDH release.

Question: I am observing an unexpected increase in signal at high concentrations of the compound in my MTT or AlamarBlue assay. What could be the reason?

Answer: This phenomenon can be misleading and is not necessarily indicative of increased cell viability. Several factors can contribute to this artifact:

  • Direct Interaction with Assay Reagents: Some small molecules can directly reduce the tetrazolium salts (like MTT) or resazurin (the active component of AlamarBlue), leading to a false positive signal independent of cellular metabolic activity.[5][7]

  • Altered Cellular Metabolism: Imidazo[2,1-b]thiazole derivatives can induce cell cycle arrest, particularly in the G2/M phase.[8][9] This can sometimes be associated with an initial increase in mitochondrial activity, which would lead to a higher signal in metabolic assays before apoptosis occurs.

  • Compound Color: If the compound itself is colored, it might interfere with the absorbance or fluorescence readings of the assay.

    • Troubleshooting Tip: Run a cell-free control where you add the compound to the assay medium and the detection reagent to check for any direct chemical reaction or spectral interference.

Question: How do I choose the right cell viability assay for my experiments with this compound?

Answer: The selection of a suitable cell viability assay depends on the specific research question and the expected mechanism of action of the compound. Since imidazo[2,1-b]thiazole derivatives are known to induce apoptosis and affect the cell cycle, a multi-faceted approach is recommended.[8][9][10]

Assay Type Principle Advantages Considerations for Imidazo[2,1-b]thiazole Compounds
Metabolic Assays (MTT, MTS, AlamarBlue) Measure the metabolic activity of viable cells through the reduction of a substrate.[1][11]High-throughput, relatively inexpensive.[12]Can be prone to interference from the compound itself and may not always correlate directly with cell number, especially with compounds that alter metabolism.[7][13]
Cytotoxicity Assays (LDH Release) Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[1]Provides a direct measure of cell death.Less sensitive for early-stage apoptosis where the membrane is still intact.
ATP-Based Assays Quantifies the amount of ATP present, which is a marker of metabolically active cells.[5][6]Highly sensitive and has a rapid turnaround time.[6]ATP levels can fluctuate with changes in cell cycle and metabolism, which can be induced by imidazo[2,1-b]thiazole derivatives.
Dye Exclusion Assays (Trypan Blue, Propidium Iodide) Dyes enter and stain cells with compromised membranes.[6]Simple and provides a direct count of dead cells.Typically requires manual counting and is not suitable for high-throughput screening.[11]
Apoptosis Assays (Annexin V, Caspase Activity) Detect biochemical markers of apoptosis, such as phosphatidylserine externalization (Annexin V) or caspase activation.[8][9]Provides mechanistic insights into the mode of cell death.More complex and may require specialized equipment like a flow cytometer.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the effects of this compound.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

AlamarBlue (Resazurin) Cell Viability Assay

This assay also measures metabolic activity but offers the advantage of being a non-destructive, fluorescence-based method.[12]

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well at a final concentration of 10% (v/v).

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types.[1]

  • Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm.[1][5]

Signaling Pathways and Workflows

The following diagrams illustrate key cellular pathways affected by imidazo[2,1-b]thiazole derivatives and the general workflow for troubleshooting cell viability assays.

G Potential Signaling Pathway of Imidazo[2,1-b]thiazole Derivatives Compound Imidazo[2,1-b]thiazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Caption: Imidazo[2,1-b]thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

G Troubleshooting Workflow for Cell Viability Assays Start Inconsistent Results or Artifacts Check_Compound Check Compound Solubility & Purity Start->Check_Compound Check_Cells Verify Cell Health & Seeding Density Start->Check_Cells Check_Assay Evaluate Assay Parameters Start->Check_Assay Analyze Analyze and Interpret Data Check_Compound->Analyze Check_Cells->Analyze Cell_Free_Control Run Cell-Free Control Check_Assay->Cell_Free_Control Time_Course Perform Time-Course Experiment Check_Assay->Time_Course Orthogonal_Assay Use Orthogonal Assay Check_Assay->Orthogonal_Assay Cell_Free_Control->Analyze Time_Course->Analyze Orthogonal_Assay->Analyze

Caption: A logical workflow for identifying and resolving common issues in cell viability assays.

References

Technical Support Center: Refinement of Purification Methods for Imidazo[2,1-b]thiazol-6-yl-acetic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Imidazo[2,1-b]thiazol-6-yl-acetic acid analogs. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound analogs?

A1: The most common purification techniques for this class of compounds are column chromatography and recrystallization. Due to the polar nature of the carboxylic acid group, reverse-phase chromatography can also be a viable option. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: My this compound analog is showing significant streaking on the TLC plate during method development for column chromatography. What could be the cause and how can I resolve it?

A2: Streaking of acidic compounds on silica gel TLC plates is a common issue and is often due to the interaction of the carboxylic acid with the acidic silica surface. This can lead to poor separation during column chromatography. To mitigate this, you can:

  • Modify the mobile phase: Add a small amount of a polar, acidic solvent like acetic acid or formic acid (typically 0.1-1%) to the eluent. This helps to protonate the silica gel surface and reduce the strong interaction with your acidic compound, resulting in sharper bands.

  • Use a different stationary phase: Consider using neutral or deactivated alumina, or reverse-phase silica gel (C18) for your chromatography.

Q3: I am having difficulty finding a suitable solvent for the recrystallization of my this compound analog. What is a good starting point for solvent screening?

A3: Due to the zwitterionic potential of the molecule (basic nitrogen in the imidazothiazole ring and an acidic carboxylic acid), finding a single ideal solvent can be challenging. A good starting point is to screen solvent pairs.

  • Polar protic solvents: Ethanol, methanol, and isopropanol are often good choices for dissolving the compound when hot.

  • Anti-solvents: A less polar solvent in which the compound is insoluble, such as diethyl ether, hexane, or ethyl acetate, can be added to the hot solution to induce crystallization upon cooling. Start by dissolving your compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until turbidity is observed.

Troubleshooting Guides

Column Chromatography

Problem: The target compound co-elutes with a closely related impurity.

Potential CauseRecommended Solution(s)
Insufficient Resolution of the Solvent System 1. Optimize the solvent gradient: A shallower gradient around the elution point of your compound can improve separation. 2. Try a different solvent system: If using a standard ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system, which offers different selectivity. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-10%) can be effective.
Structurally Similar Impurity (e.g., Regioisomer) 1. Employ a more selective stationary phase: Consider using a different type of silica gel (e.g., with a different pore size) or switching to alumina. 2. Utilize preparative HPLC: Reverse-phase preparative HPLC often provides superior resolution for separating closely related isomers. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

Table 1: Example Solvent Systems for Column Chromatography of Imidazo[2,1-b]thiazole Analogs

Compound PolarityStationary PhaseExample Solvent System (v/v)Typical Gradient
Low (Ester precursor)Silica GelHexane / Ethyl Acetate10% to 50% Ethyl Acetate
Medium (Amide analog)Silica GelDichloromethane / Methanol0% to 5% Methanol
High (Acetic Acid)Silica Gel (with acid)Dichloromethane / Methanol / Acetic Acid5% to 20% Methanol with 0.5% Acetic Acid
High (Acetic Acid)C18 Reverse PhaseWater / Acetonitrile (with acid)10% to 70% Acetonitrile with 0.1% TFA
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Potential CauseRecommended Solution(s)
Solution is too concentrated or cooled too quickly. 1. Add more of the primary (dissolving) solvent to the hot solution before allowing it to cool. 2. Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Using a Dewar flask can help to slow the cooling rate.
Inappropriate solvent system. 1. Screen for a different solvent or solvent pair. A solvent system with a lower boiling point might be beneficial. 2. Try seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

Problem: Poor recovery of the purified compound after recrystallization.

Potential CauseRecommended Solution(s)
Too much solvent was used. 1. Evaporate some of the solvent from the filtrate and attempt a second crystallization. 2. For future attempts, add the hot solvent in small portions until the compound just dissolves.
The compound has significant solubility in the cold solvent. 1. Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes) before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography (Silica Gel)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or the more polar solvent of a pair) to the crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound analog column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product >95% Purity

Caption: General experimental workflow for the purification of this compound analogs.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified streaking_tlc Streaking on TLC? start->streaking_tlc coelution Co-elution of Impurities? start->coelution oiling_out Oiling out during Recrystallization? start->oiling_out modify_mobile_phase Modify Mobile Phase (add acid) streaking_tlc->modify_mobile_phase Yes change_stationary_phase Change Stationary Phase streaking_tlc->change_stationary_phase Yes optimize_gradient Optimize Gradient coelution->optimize_gradient Yes preparative_hplc Use Preparative HPLC coelution->preparative_hplc Yes slow_cooling Slower Cooling / Seeding oiling_out->slow_cooling Yes change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Addressing Off-Target Effects of Imidazo[2,1-b]thiazol-6-yl-acetic acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Imidazo[2,1-b]thiazol-6-yl-acetic acid in vitro. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected Cytotoxicity

Q1: We observe significant cytotoxicity in our cell line at concentrations where the target is not expected to be inhibited. Is this due to off-target effects?

A1: Unexpected cytotoxicity is a common indicator of off-target activity. To determine the cause, a systematic approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve to distinguish between on-target and off-target toxicity. A sharp decrease in viability at high concentrations may suggest off-target effects.

  • Use of Structurally Unrelated Inhibitors: Compare the cytotoxic profile of your compound with other known inhibitors of the intended target that have a different chemical scaffold. If other inhibitors do not show similar cytotoxicity at equivalent on-target inhibitory concentrations, it is likely your compound has off-target effects.[1]

  • Cell Line Specificity: Test the compound on a panel of cell lines with varying expression levels of the intended target and potential off-target kinases.[1] This can help identify if the cytotoxicity is linked to a specific off-target protein present in certain cell lines.

  • Rescue Experiments: If a specific off-target is suspected, a rescue experiment can be performed. This involves overexpressing a resistant mutant of the off-target protein to see if the cytotoxic phenotype is reversed.[1]

Q2: How can we differentiate between apoptosis and necrosis induced by our compound?

A2: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of off-target cytotoxicity. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of compromised cell membrane integrity, which is characteristic of necrosis.[2]

Category 2: Inconsistent or Conflicting Assay Results

Q3: Our in vitro kinase assay results for this compound are not consistent across different assay formats (e.g., radiometric vs. fluorescence-based). Why might this be happening?

A3: Discrepancies between different assay formats can arise from several factors:

  • Assay-Specific Interference: The compound may interfere with components of a specific assay. For example, some compounds can quench fluorescence in fluorescence-based assays or interfere with antibody-based detection methods.

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure that the ATP concentration is consistent and ideally close to the Michaelis constant (Km) of the kinase.[3]

  • Substrate Specificity: The choice of substrate can influence the apparent inhibitor potency. It is advisable to use a physiologically relevant substrate if known.

Troubleshooting Steps:

  • Run a control experiment without the kinase to check for direct inhibition of the detection system by the compound.

  • Vary the ATP concentration in your assays to understand the competitive nature of the inhibition.

  • If possible, validate your findings using a label-free technology, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding to the target kinase.

Q4: We are seeing paradoxical activation of a downstream signaling pathway when we expect inhibition. What could be the cause?

A4: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors and can be attributed to several mechanisms:

  • Inhibition of a Negative Regulator: The compound might be inhibiting a kinase that normally acts as a negative regulator of the pathway .

  • Scaffolding Effects: Some inhibitors can promote the dimerization and activation of kinases at certain concentrations, leading to pathway activation. This has been observed with RAF inhibitors.[4]

  • Complex Feedback Loops: Cellular signaling pathways are often interconnected with complex feedback loops. Inhibition of one node can lead to compensatory activation of another branch of the pathway.[5]

Investigative Approach:

  • Conduct a time-course experiment to understand the dynamics of pathway activation.

  • Use a phosphoproteomics approach to get a global view of the signaling network and identify other affected pathways.

  • Knockdown or knockout potential off-target negative regulators to see if this abrogates the paradoxical activation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize the off-target profile of this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (Off-target/On-target)
On-Target Kinase A 15 1
Off-Target Kinase B30020
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E45030

Data are presented as the mean of three independent experiments.

Table 2: Cytotoxicity Profile in Various Cell Lines

Cell LineCancer TypeTarget ExpressionIC50 (µM)
Cell Line XBreastHigh0.5
Cell Line YLungLow8.2
Cell Line ZColonHigh0.7
Normal Fibroblasts-Low>50

IC50 values were determined after 72 hours of continuous exposure.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.[6]

Materials:

  • Recombinant kinases

  • Biotinylated peptide substrates

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 384-well assay plates

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the compound dilutions to the assay plate wells.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration typically at the Km for each kinase).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Prepare serial dilutions of the compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase On_Target On-Target Kinase A RTK->On_Target Off_Target Off-Target Kinase B RTK->Off_Target Downstream1 Downstream Effector 1 On_Target->Downstream1 Downstream2 Downstream Effector 2 Off_Target->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Off-Target Phenotype Downstream2->Phenotype2 Compound This compound Compound->On_Target Compound->Off_Target

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.

Experimental_Workflow A Initial Observation (e.g., Unexpected Cytotoxicity) B Dose-Response Curve A->B C In Vitro Kinase Panel Screen B->C If cytotoxicity is observed D Identify Potential Off-Targets C->D E Cell-Based Target Validation D->E F Orthogonal Assays (e.g., Western Blot, qPCR) E->F G Conclusion: On-target vs. Off-target Effect F->G

Caption: General workflow for investigating off-target effects.

Troubleshooting_Logic node_action node_action Start Inconsistent Results? Check_Assay Assay Format Specific? Start->Check_Assay Yes Check_Compound Compound Interference? Check_Assay->Check_Compound No Action1 Run orthogonal assays (e.g., radiometric, label-free) Check_Assay->Action1 Yes Check_Bio Biological Complexity? Check_Compound->Check_Bio No Action2 Perform assay controls (e.g., no enzyme, no ATP) Check_Compound->Action2 Yes Action3 Investigate cellular context (e.g., feedback loops, pathway crosstalk) Check_Bio->Action3 Yes

Caption: Troubleshooting logic for inconsistent in vitro results.

References

Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]thiazol-6-yl-acetic acid-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of Imidazo[2,1-b]thiazol-6-yl-acetic acid-based inhibitors.

Troubleshooting Guides

Issue: My Imidazo[2,1-b]thiazole-based inhibitor shows activity against multiple kinases in my initial screen. How can I improve its selectivity?

Answer:

Improving the selectivity of your inhibitor is a common challenge in kinase drug discovery. Here are several strategies you can employ, ranging from structural modifications to assay optimization:

  • Structure-Activity Relationship (SAR) Guided Medicinal Chemistry:

    • Explore Substitutions on the Phenyl Ring: The substitution pattern on the phenyl ring at the 6-position of the imidazo[2,1-b]thiazole core can significantly impact selectivity. For example, the addition of a 4-fluoro substituent has been shown to be critical for the biological activity of some B-RAF inhibitors.[1] Consider synthesizing a small library of analogs with different substituents at the ortho-, meta-, and para-positions to identify modifications that enhance selectivity for your target kinase while reducing off-target activity.

    • Modify the Acetic Acid Side Chain: The acetic acid moiety provides a vector for interaction with the solvent or specific residues in the ATP-binding pocket. Modifications to this group, such as converting it to an amide or ester, or altering the linker length, can influence the inhibitor's binding mode and selectivity. For instance, attaching an amide moiety with a benzyl group has been found to be more favorable for EGFR inhibitory effectiveness than a cyclohexyl group.[2]

    • Introduce Bulky Groups: Introducing bulkier substituents can create steric hindrance that prevents the inhibitor from binding to the ATP pockets of smaller, off-target kinases.

  • Assay-Specific Troubleshooting:

    • Confirm On-Target Activity: Before embarking on extensive selectivity profiling, ensure the observed activity is genuinely due to the inhibition of your primary target. Use orthogonal assays (e.g., a binding assay in addition to an activity assay) to confirm on-target engagement.

    • Determine IC50 Values at Physiological ATP Concentrations: The potency of ATP-competitive inhibitors is dependent on the ATP concentration. Performing assays at ATP concentrations close to the physiological levels (typically in the low millimolar range) can provide a more accurate representation of the inhibitor's cellular activity and selectivity.

Issue: I am observing inconsistent IC50 values for my inhibitor in my kinase assays. What could be the cause?

Answer:

Inconsistent IC50 values can arise from several experimental factors. Here are some common causes and their solutions:

  • Assay Conditions:

    • Enzyme Concentration: Ensure you are using an enzyme concentration in the linear range of the assay. If the enzyme concentration is too high, you may experience substrate depletion, leading to non-linear reaction kinetics and inaccurate IC50 values.

    • Substrate Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Km for accurate determination of inhibitor potency.

    • Incubation Time: The incubation time for the kinase reaction should be optimized to ensure the reaction is in the linear phase. Very long incubation times can lead to substrate depletion or enzyme instability.

    • DMSO Concentration: High concentrations of DMSO, the solvent typically used for dissolving inhibitors, can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not significantly affect the enzyme's activity (typically ≤1%).

  • Compound-Related Issues:

    • Solubility: Poor compound solubility can lead to artificially low potency and high variability. Ensure your inhibitor is fully dissolved in the assay buffer. You may need to use a small amount of a co-solvent or pre-incubate the compound with the enzyme.

    • Compound Stability: Some compounds may be unstable in the assay buffer. Assess the stability of your inhibitor under the assay conditions over the time course of the experiment.

  • Instrumentation:

    • Plate Reader Settings: Ensure the plate reader settings (e.g., excitation and emission wavelengths, gain) are optimized for the specific assay format you are using.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target kinases for Imidazo[2,1-b]thiazole-based inhibitors?

A1: The off-target profile of an Imidazo[2,1-b]thiazole-based inhibitor is highly dependent on the specific substitutions on the core scaffold. However, due to the conserved nature of the ATP-binding pocket, cross-reactivity with other kinases is a common issue. Some derivatives of the broader imidazo[2,1-b]thiazole class have shown activity against a range of kinases, including:

  • RAF family kinases (B-RAF, C-RAF): Some imidazo[2,1-b]thiazole derivatives have been developed as pan-RAF inhibitors.[3][4]

  • Receptor Tyrosine Kinases (e.g., EGFR, ErbB2, IGF-1R): The imidazo[2,1-b]thiazole scaffold has been explored for the development of inhibitors targeting receptor tyrosine kinases.[1][2]

  • Focal Adhesion Kinase (FAK): Certain imidazo[2,1-b]thiazole derivatives have been investigated as potential FAK inhibitors.[5]

It is crucial to perform comprehensive selectivity profiling against a broad panel of kinases to determine the specific off-target profile of your compound.

Q2: How can I quantitatively assess the selectivity of my inhibitor?

A2: The selectivity of a kinase inhibitor is typically quantified by comparing its potency (IC50 or Kd) against the target kinase to its potency against a panel of off-target kinases. A common metric is the Selectivity Index (SI) , which is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the on-target kinase. A higher SI value indicates greater selectivity.

Selectivity Data for Representative Imidazo[2,1-b]thiazole-based Inhibitors

Compound IDTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Index (SI)Reference
Compound 39 V600E-B-RAF0.978RAF18.28.4[1]
Compound 61 IGF-1R41EGFR3508.5[1]
Compound 61 IGF-1R41ErbB23107.6[1]
Compound 18 MNK28.6MNK111.51.3[6]
Compound 18 MNK28.6QIK>3000>348[6]
Compound 18 MNK28.6CLK1>3000>348[6]

Q3: What are the recommended experimental protocols for determining kinase inhibitor selectivity?

A3: Several robust and high-throughput methods are available for kinase inhibitor selectivity profiling. Two commonly used platforms are the LanthaScreen® TR-FRET assays and the Z'-LYTE® FRET-based assays.

Detailed Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase Buffer A

  • Test inhibitor

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test inhibitor: a. Prepare a 4 mM stock solution of the test compound in DMSO. b. Perform a serial dilution of the compound in DMSO in a 96-well plate. c. Dilute the "Master Dilution" series 25-fold into Kinase Buffer A.[7]

  • Prepare the kinase/antibody mixture: a. Prepare a 2X solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentration of each will depend on the specific kinase and antibody pair.[7]

  • Prepare the tracer solution: a. Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.[7]

  • Assay Assembly: a. Add 4 µL of each concentration of the serially diluted inhibitor to triplicate wells of a 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to all wells. c. Add 4 µL of the 4X tracer solution to all wells.[7]

  • Incubation and Measurement: a. Incubate the plate at room temperature for 60 minutes, protected from light. b. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE® Kinase Assay Protocol

This protocol describes a FRET-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

Materials:

  • Kinase of interest

  • Z'-LYTE® peptide substrate (labeled with coumarin and fluorescein)

  • ATP

  • Kinase Buffer

  • Development Reagent (a site-specific protease)

  • Stop Reagent

  • Test inhibitor

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test inhibitor in 1% DMSO.

  • Prepare the Kinase/Peptide Mixture: a. Prepare a 2X working concentration of the kinase and the Z'-LYTE® peptide substrate in the appropriate Kinase Buffer.

  • Prepare the ATP Solution: a. Prepare a 4X working concentration of ATP in Kinase Buffer. The optimal ATP concentration is typically at the Km(app) for the specific kinase.

  • Kinase Reaction: a. Add 2.5 µL of the serially diluted inhibitor to the wells of a 384-well plate. b. Add 5 µL of the 2X Kinase/Peptide mixture to all wells. c. Initiate the reaction by adding 2.5 µL of the 4X ATP solution to all wells. d. Incubate at room temperature for 60 minutes.

  • Development Reaction: a. Add 5 µL of the Development Reagent solution to each well. b. Incubate at room temperature for 60 minutes.

  • Stop the Reaction and Read the Plate: a. Add 5 µL of the Stop Reagent to each well. b. Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).

  • Data Analysis: a. Calculate the emission ratio (445 nm / 520 nm). A high ratio indicates kinase inhibition. b. Plot the percent inhibition, calculated from the emission ratios, against the inhibitor concentration to determine the IC50 value.[8][9][10]

Visualizations

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary Screen\n(Single Concentration) Primary Screen (Single Concentration) Dose-Response\n(IC50 Determination) Dose-Response (IC50 Determination) Primary Screen\n(Single Concentration)->Dose-Response\n(IC50 Determination) Selectivity Profiling\n(Kinase Panel) Selectivity Profiling (Kinase Panel) Dose-Response\n(IC50 Determination)->Selectivity Profiling\n(Kinase Panel) Target Engagement\n(e.g., NanoBRET) Target Engagement (e.g., NanoBRET) Selectivity Profiling\n(Kinase Panel)->Target Engagement\n(e.g., NanoBRET) Lead Optimization Lead Optimization Selectivity Profiling\n(Kinase Panel)->Lead Optimization Phosphorylation\n(e.g., Western Blot, ELISA) Phosphorylation (e.g., Western Blot, ELISA) Target Engagement\n(e.g., NanoBRET)->Phosphorylation\n(e.g., Western Blot, ELISA) Phenotypic Assays\n(e.g., Proliferation, Apoptosis) Phenotypic Assays (e.g., Proliferation, Apoptosis) Phosphorylation\n(e.g., Western Blot, ELISA)->Phenotypic Assays\n(e.g., Proliferation, Apoptosis) Phenotypic Assays\n(e.g., Proliferation, Apoptosis)->Lead Optimization Initial Hit Initial Hit Initial Hit->Primary Screen\n(Single Concentration)

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

a GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Imidazo[2,1-b]thiazole Inhibitor Inhibitor->RAF

Caption: The RAF-MEK-ERK signaling pathway, a target for some imidazo[2,1-b]thiazole inhibitors.

References

Strategies to reduce the toxicity of Imidazo[2,1-b]thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole compounds. The focus is on strategies to understand and mitigate the toxicity of these compounds during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of imidazo[2,1-b]thiazole derivatives.

Issue/Observation Potential Cause Recommended Action
High cytotoxicity observed in primary screening against a cancer cell line. The compound may have non-specific cytotoxic effects.- Determine the IC50 value against a non-cancerous cell line to assess selectivity. - Perform cell cycle analysis to understand the mechanism of cell death (e.g., apoptosis, necrosis).[1][2] - Consider structural modifications based on structure-activity relationship (SAR) data to improve selectivity.
Inconsistent IC50 values across replicate experiments. - Compound solubility issues. - Instability of the compound in the assay medium. - Cell passage number and health.- Confirm the solubility of the compound in the vehicle and final assay medium. - Evaluate the stability of the compound over the time course of the experiment using techniques like HPLC. - Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.
Compound shows potent in vitro activity but high in vivo toxicity. - Off-target effects. - Unfavorable pharmacokinetic/pharmacodynamic (PK/PD) profile leading to toxic metabolite formation.- Profile the compound against a panel of off-target proteins (e.g., kinases, GPCRs). - Conduct in vivo pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Investigate potential reactive metabolite formation.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.- Use a co-solvent system (e.g., DMSO, ethanol) at a concentration that is non-toxic to the cells. - Prepare a stock solution at a high concentration in a suitable organic solvent and then dilute it in the final assay medium. - Consider formulation strategies such as encapsulation in liposomes or nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to reduce the toxicity of imidazo[2,1-b]thiazole compounds?

Strategies to mitigate the toxicity of imidazo[2,1-b]thiazole derivatives primarily revolve around structural modifications guided by structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. Key approaches include:

  • Modification of Substituents: The type, size, and position of substituents on the imidazo[2,1-b]thiazole core can significantly influence both potency and toxicity. For instance, modifying the amine group at the C-5 position has been shown to affect the selectivity of COX-2 inhibitors, which could potentially reduce side effects.[3]

  • Introduction of Specific Moieties: Incorporating certain chemical groups can enhance selectivity for the target protein over off-target proteins, thereby reducing toxicity. For example, the addition of a methylsulfonyl group has been used to design selective COX-2 inhibitors.[3]

  • Hybrid Molecule Design: Conjugating the imidazo[2,1-b]thiazole scaffold with other pharmacophores can lead to derivatives with improved therapeutic windows.[2][4]

  • Isosteric Replacements: Replacing certain atoms or groups with others that have similar physical and chemical properties (isosteres) can sometimes reduce toxicity while maintaining or improving efficacy.

Q2: How can I assess the cytotoxicity of my imidazo[2,1-b]thiazole compounds?

The most common method for assessing cytotoxicity in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol is provided in the "Experimental Protocols" section below. Other assays such as the LDH (lactate dehydrogenase) assay for membrane integrity and assays for apoptosis (e.g., Annexin V/PI staining) can provide more detailed information about the mechanism of cell death.[1][2]

Q3: Are there any known structural motifs in imidazo[2,1-b]thiazoles associated with toxicity?

While the available literature does not pinpoint a single universal toxicophore within the imidazo[2,1-b]thiazole scaffold, general principles of medicinal chemistry apply. Highly lipophilic compounds can sometimes exhibit non-specific toxicity due to membrane disruption. The presence of chemically reactive functional groups could also lead to covalent modification of cellular macromolecules, resulting in toxicity. It is crucial to conduct thorough SAR and STR studies for each new series of compounds.

Q4: What in vivo models are appropriate for evaluating the toxicity of these compounds?

Initial in vivo toxicity screening is often performed in rodents (mice or rats). Acute toxicity studies can determine the LD50 (lethal dose, 50%) and help identify the maximum tolerated dose (MTD). Sub-chronic and chronic toxicity studies involve repeated dosing over a longer period to assess effects on various organs. Histopathological examination of major organs is crucial to identify any tissue damage. For anti-inflammatory imidazo[2,1-b]thiazole derivatives, ulcerogenic activity is a key safety parameter to evaluate.[5]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of selected imidazo[2,1-b]thiazole derivatives from the literature.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives [3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >1000.08>1250
6b >1000.12>833
6c >1000.11>909
6d >1000.16>625
6e >1000.14>714
6f >1000.15>667
6g >1000.13>769

Table 2: In Vitro Antiproliferative Activity of Imidazo[2,1-b]thiazole-based Aryl Hydrazones against MDA-MB-231 Breast Cancer Cells [1][2]

CompoundIC50 (µM)
9i 1.65
9m 1.12

Table 3: In Vitro Cytotoxicity of Imidazo[2,1-b]thiazole-Coupled Noscapine Derivatives against MIA PaCa-2 Pancreatic Cancer Cells [4]

CompoundIC50 (µM)
5 2.7 ± 1.2
7a >100
9 7.3 ± 0.7
11b Potent (exact value not specified)
11c Potent (exact value not specified)
11e Potent (exact value not specified)
11o 3.6 ± 1.3

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This protocol provides a general procedure for determining the cytotoxic effects of imidazo[2,1-b]thiazole compounds on a cancer cell line.

Materials:

  • Imidazo[2,1-b]thiazole compound of interest

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Imidazo[2,1-b]thiazole Analogs characterization Structural Confirmation (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity selectivity Selectivity Assay (Normal vs. Cancer Cells) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) selectivity->mechanism pk_studies Pharmacokinetic (PK) Studies mechanism->pk_studies efficacy Efficacy in Animal Models pk_studies->efficacy toxicity_in_vivo In Vivo Toxicity Assessment efficacy->toxicity_in_vivo

Caption: A generalized experimental workflow for the development and evaluation of novel Imidazo[2,1-b]thiazole derivatives.

signaling_pathway cluster_efficacy Therapeutic Effect cluster_toxicity Toxicity compound Imidazo[2,1-b]thiazole Derivative target Cellular Target (e.g., COX-2, Tubulin) compound->target High Affinity off_target Off-Target Proteins compound->off_target Low Affinity (Desired) downstream_efficacy Downstream Signaling (e.g., Anti-inflammatory, Anti-cancer) target->downstream_efficacy downstream_toxicity Adverse Effects (e.g., Cytotoxicity to Normal Cells) off_target->downstream_toxicity

Caption: A simplified diagram illustrating the desired selectivity of an Imidazo[2,1-b]thiazole derivative to minimize off-target toxicity.

References

Validation & Comparative

Comparing the efficacy of Imidazo[2,1-b]thiazol-6-yl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Imidazo[2,1-b]thiazole Derivatives as Selective COX-2 Inhibitors and Anticancer Agents

This guide provides a comparative analysis of Imidazo[2,1-b]thiazole derivatives, focusing on their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors and as anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of the structure-activity relationships and therapeutic potential of this promising class of compounds.

Section 1: Selective COX-2 Inhibitory Activity

Imidazo[2,1-b]thiazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the selective inhibition of the COX-2 enzyme.[1][2][3] The selective inhibition of COX-2 over COX-1 is a critical attribute for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[1]

A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives with different amine substituents at the C-5 position have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities.[1][2][3] The results indicate that the nature and size of the amine group significantly influence both the potency and selectivity of COX-2 inhibition.[1]

Data Presentation: In Vitro COX-1 and COX-2 Inhibition Data
CompoundSubstituent at C-5 (Amine)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
6a N,N-dimethylamino>1000.08>1250
6b N,N-diethylamino>1000.12>833
6c N,N-dipropylamino87.30.16545.6
6d Pyrrolidino>1000.11>909
6e Piperidino92.40.13710.7
6f Morpholino>1000.10>1000
Celecoxib (Reference Drug)25.10.08313.7

Data synthesized from multiple sources.[1][2]

Among the synthesized compounds, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) emerged as the most potent and selective COX-2 inhibitor, with an IC50 value of 0.08 µM and a selectivity index greater than 1250.[1] Its potency is comparable to the reference drug Celecoxib, but it demonstrates a significantly higher selectivity index.[1] Structure-activity relationship (SAR) studies revealed that smaller dialkylamino groups, such as dimethylamino, are favored for high potency and selectivity.[3]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

The ability of the imidazo[2,1-b]thiazole derivatives to inhibit ovine COX-1 and human recombinant COX-2 was determined using a chemiluminescent enzyme assay.[1]

  • Enzyme Activation: The COX-1 and COX-2 enzymes are pre-incubated with hematin in a Tris-HCl buffer (pH 8.0) at room temperature for 15 minutes.

  • Inhibitor Incubation: The test compounds (derivatives 6a-g and reference drug) are added to the activated enzyme solution at various concentrations and incubated for a further 15 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • Signal Detection: The reaction is allowed to proceed for a specified time, and the prostaglandin G2 (PGG2) produced is measured using a chemiluminescent substrate. The light output, which is proportional to the enzyme activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Physiological Functions) PGH2->Prostaglandins Inflammatory_Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Inflammatory_Prostaglandins Derivatives Imidazo[2,1-b]thiazole Derivatives (e.g., 6a) Derivatives->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by Imidazo[2,1-b]thiazole derivatives.

Section 2: Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has also been identified as a promising pharmacophore for the development of novel anticancer agents.[4][5][6] Derivatives of this class have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action, including the inhibition of Focal Adhesion Kinase (FAK), tubulin polymerization, and the RAF/MEK/ERK signaling pathway.[7][8]

Data Presentation: In Vitro Antiproliferative Activity

A series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[7]

CompoundHeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)HEK-293 (Normal) IC50 (µM)
6d 2.611.083.124.2321.5
Cisplatin 3.154.866.245.18-

Data extracted from a study on imidazo[2,1-b]thiazole-benzimidazole conjugates.[7]

Compound 6d displayed significant and selective cytotoxicity against the human lung cancer cell line A549, with an IC50 value of 1.08 µM.[7] Further mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization with an IC50 of 1.68 µM, suggesting its potential as a microtubule-targeting agent.[7]

Another study focused on (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives as pan-RAF inhibitors.[8]

CompoundB-RAF V600E IC50 (nM)C-RAF IC50 (nM)A-RAF IC50 (nM)A375 (Melanoma) IC50 (µM)
27c 48351100.28
38a 3221850.15
Vemurafenib 31100480.05

Data from a study on pan-RAF inhibitors.[8]

Compounds 27c and 38a demonstrated potent pan-RAF inhibitory activity and significant antiproliferative effects against melanoma cells.[8] Compound 38a was particularly effective, inhibiting the phosphorylation of MEK and ERK and showing in vivo activity against melanoma.[8]

Experimental Protocols

MTT Assay for Antiproliferative Activity:

  • Cell Seeding: Human cancer cells (e.g., A549, HeLa, MCF-7, DU-145) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Tubulin Polymerization Assay:

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture.

  • Polymerization Initiation: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[7]

Signaling Pathway and Experimental Workflow

RAF_MEK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF (A, B, C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Derivatives Imidazo[2,1-b]thiazole Derivatives (e.g., 38a) Derivatives->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Imidazo[2,1-b]thiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antiproliferative Antiproliferative Assay (MTT) Characterization->Antiproliferative Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Antiproliferative->Enzyme_Assay Cell_Cycle Cell Cycle Analysis Enzyme_Assay->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Cycle->Pathway_Analysis Apoptosis_Assay Apoptosis Assays Pathway_Analysis->Apoptosis_Assay

Caption: General experimental workflow for anticancer drug discovery.

References

Validating the Mechanism of Action of Imidazo[2,1-b]thiazol-6-yl-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the postulated mechanism of action of Imidazo[2,1-b]thiazol-6-yl-acetic acid as a cyclooxygenase (COX) inhibitor. Due to the limited direct experimental data on this specific molecule, its potential mechanism is inferred from the well-documented anti-inflammatory and COX-inhibitory activities of the broader imidazo[2,1-b]thiazole class of compounds.[1][2][3] This document outlines the key experimental protocols required for validation and offers a comparative analysis with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib.

Postulated Mechanism of Action: COX Inhibition

It is hypothesized that this compound functions as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The analgesic, antipyretic, and anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some common side effects, such as gastrointestinal irritation.

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Inhibitor This compound (Postulated Inhibitor) Inhibitor->COX1 Inhibitor->COX2

Caption: Postulated inhibition of COX-1 and COX-2 by this compound.

Comparative Inhibitory Potency of Standard NSAIDs

To provide a benchmark for experimental results, the following table summarizes the half-maximal inhibitory concentrations (IC50) for two widely used NSAIDs, the non-selective inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib. A lower IC50 value indicates greater potency.

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen COX-112[4]0.15[4]
COX-280[4]
Celecoxib COX-182[4]12[4]
COX-26.8[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes. This can be adapted from various sources, including commercially available kits and published literature.[5][6][7][8][9][10][11][12]

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Materials and Reagents:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine or other suitable reducing agent (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (Ibuprofen, Celecoxib)

  • 96-well microplates

  • Microplate reader capable of colorimetric or fluorometric detection

  • Incubator

Experimental Workflow:

The general workflow for the in vitro COX inhibition assay is depicted in the diagram below.

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Enzyme Solutions - Cofactors - Substrate - Test Compounds Add_Reagents Add to 96-well plate: 1. Assay Buffer 2. Heme 3. COX-1 or COX-2 Enzyme Reagent_Prep->Add_Reagents Add_Inhibitor Add Test Compound or Reference Inhibitor Add_Reagents->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Product Formation (e.g., PGE2 via ELISA or colorimetric/fluorometric signal) Stop_Reaction->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis

Caption: General experimental workflow for an in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. Dilute enzymes, cofactors, substrate, and test compounds to their final working concentrations in assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer, heme, and heat-inactivated enzyme.

    • 100% Activity Wells (Positive Control): Add assay buffer, heme, active COX-1 or COX-2 enzyme, and vehicle (e.g., DMSO).

    • Inhibitor Wells: Add assay buffer, heme, active COX-1 or COX-2 enzyme, and serial dilutions of the test compound or reference inhibitors.

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at the reaction temperature.

  • Reaction Termination: Stop the reaction using an appropriate method, such as the addition of a strong acid or a specific stopping reagent provided in a kit.

  • Detection: Measure the amount of prostaglandin produced. This can be achieved through various methods:

    • ELISA: Quantify the amount of a specific prostaglandin (e.g., PGE2) using a commercially available ELISA kit.[5]

    • Colorimetric/Fluorometric: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.[7][9][12]

    • LC-MS/MS: Directly measure the formation of specific prostaglandin products with high sensitivity and specificity.[6]

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

    • Calculate the COX-1/COX-2 selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.

By following this guide, researchers can systematically validate the postulated mechanism of action of this compound and quantitatively compare its potency and selectivity to established NSAIDs.

References

In Vivo Performance of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of promising compounds based on the Imidazo[2,1-b]thiazole scaffold, with a focus on anti-inflammatory and anticancer activities. While direct in vivo testing data for Imidazo[2,1-b]thiazol-6-yl-acetic acid is not publicly available, this guide draws on data from closely related analogues to provide insights into the potential efficacy and safety of this chemical class. The information herein is intended to support further research and development in this promising area of medicinal chemistry.

Executive Summary

The Imidazo[2,1-b]thiazole core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on the available in vivo data to offer a comparative perspective on their therapeutic potential. Key findings from preclinical animal studies are summarized, alongside detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Comparative Analysis of In Vivo Efficacy

Anti-inflammatory Activity

A notable study investigated a series of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives for their in vivo anti-inflammatory and analgesic properties. The data presented below compares the most promising compound from this series with the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Table 1: Comparison of Anti-inflammatory and Ulcerogenic Activity

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema) at 4hUlcerogenic Activity (Score)Reference
Compound 5c 1078.20.33 ± 0.14[1][4]
Diclofenac 1072.52.58 ± 0.27[1][4]
Control --0.00 ± 0.00[1][4]

Compound 5c: A 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivative.

The data indicates that Compound 5c exhibits superior anti-inflammatory activity compared to diclofenac at the same dosage in a carrageenan-induced rat paw edema model.[1][4] Importantly, this enhanced efficacy is coupled with a significantly lower ulcerogenic score, suggesting a more favorable gastrointestinal safety profile.[1][4]

Anticancer Activity

While many studies have reported the in vitro anticancer potential of Imidazo[2,1-b]thiazole derivatives, in vivo data is more limited. One study identified compound 38a, an (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative with a cyclic sulfamide moiety, as a potent pan-RAF inhibitor with promising anti-melanoma activity. This compound was selected for in vivo evaluation.

Table 2: In Vivo Anti-melanoma Activity

CompoundAnimal ModelEfficacyReference
Compound 38a Melanoma xenograft in miceDemonstrated in vivo activity against melanoma[5]

Further quantitative data from the in vivo study was not detailed in the abstract.

Experimental Protocols

To aid in the design of future in vivo studies, the following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Male Wistar rats (180-200g) are used.

  • Groups: Animals are divided into control, standard (diclofenac), and test compound groups.

  • Administration: Test compounds and the standard drug are administered orally at a dose of 10 mg/kg. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.[1][4]

Ulcerogenic Activity
  • Animal Model: Male Wistar rats are used.

  • Administration: The test compounds and standard drug are administered orally at the desired dose for a specified number of days.

  • Observation: Animals are monitored for signs of gastrointestinal distress.

  • Necropsy: At the end of the study period, animals are sacrificed, and their stomachs are removed.

  • Scoring: The stomachs are opened along the greater curvature and examined for ulcers. The severity of ulceration is scored based on the number and size of lesions.[1][4]

Acute Oral Toxicity (OECD 423 Guidelines)
  • Animal Model: Wistar rats (male and female) are used.

  • Dosage: A starting dose of 300 mg/kg or 1000 mg/kg of the test compound is administered orally to a group of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Necropsy and Histopathology: At the end of the observation period, surviving animals are euthanized. Gross necropsy is performed, and organs such as the liver and spleen are collected for histopathological examination to identify any treatment-related changes.

Visualizing Mechanisms and Workflows

Signaling Pathway: COX-2 Inhibition

Many anti-inflammatory Imidazo[2,1-b]thiazole derivatives are believed to exert their effects through the inhibition of cyclooxygenase-2 (COX-2). The following diagram illustrates this proposed mechanism of action.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Imidazo_Thiazole Imidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Workflow: In Vivo Anti-inflammatory Screening

The logical flow of an in vivo screening program for novel anti-inflammatory agents is depicted below.

Anti_Inflammatory_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_safety Safety Assessment Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Oral Administration Grouping->Dosing Induction Carrageenan Injection (Paw Edema) Dosing->Induction Ulcer_Study Ulcerogenic Activity Study Dosing->Ulcer_Study Toxicity_Study Acute Toxicity Study (OECD 423) Dosing->Toxicity_Study Measurement Plethysmometric Measurement (1, 2, 3, 4 hours) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory and safety assessment.

Conclusion and Future Directions

The available in vivo data on Imidazo[2,1-b]thiazole derivatives showcases their potential as effective anti-inflammatory and anticancer agents. The demonstrated efficacy, coupled with favorable safety profiles in some instances, warrants further investigation. While the absence of direct in vivo data for this compound represents a knowledge gap, the promising results from structurally similar compounds provide a strong rationale for advancing this specific chemical series into preclinical animal models. Future studies should aim to establish a clear structure-activity relationship, elucidate the precise mechanisms of action, and conduct comprehensive pharmacokinetic and toxicological profiling to identify lead candidates for clinical development.

References

Cross-Validation of In Silico Predictions for Imidazo[2,1-b]thiazol-6-yl-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico predictions and experimental data for Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives. While specific in silico cross-validation studies on this compound are not extensively documented in publicly available literature, this guide synthesizes available data on the parent compound and its close analogs to offer insights into the predictive power of computational models for this promising heterocyclic scaffold. The Imidazo[2,1-b]thiazole core is a recognized pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Overview of this compound and Its Derivatives

This compound has been noted for its moderate anti-inflammatory properties. Its derivatives have been the subject of numerous studies, exploring a variety of therapeutic applications. These investigations often employ a combination of in silico modeling to predict biological activity and experimental assays to validate these predictions. The primary mechanisms of action identified for this class of compounds are cyclooxygenase-2 (COX-2) inhibition, leading to anti-inflammatory effects, and tubulin polymerization inhibition, resulting in anticancer activity.

Comparative Analysis of In Silico Predictions and Experimental Data

To illustrate the correlation between computational predictions and laboratory results, this section presents data from various studies on Imidazo[2,1-b]thiazole derivatives.

Anti-inflammatory Activity: COX-2 Inhibition

Several studies have designed Imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. In silico molecular docking is commonly used to predict the binding affinity and orientation of these compounds within the active site of the COX-2 enzyme. These predictions are then tested using in vitro enzyme inhibition assays.

Table 1: Comparison of In Silico Docking Scores and Experimental COX-2 Inhibition for Selected Imidazo[2,1-b]thiazole Derivatives

Compound IDPredicted Binding Affinity (kcal/mol)Experimental IC50 for COX-2 (µM)Experimental IC50 for COX-1 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 6a-10.300.08>100>1250[1][2]
Derivative 6fNot explicitly stated, but noted for strong binding interactions0.12>100>833[1]
Celecoxib (Reference)Not explicitly stated0.055.1102[1]

Note: The specific derivatives are as described in the cited literature. Binding affinities and IC50 values are subject to the specific computational models and experimental conditions used in each study.

The data consistently shows a strong correlation between the predicted binding affinities from molecular docking studies and the experimentally determined inhibitory concentrations for COX-2.[1][2] This suggests that in silico screening is a valuable tool for identifying potent and selective COX-2 inhibitors within the Imidazo[2,1-b]thiazole class.

Anticancer Activity: Tubulin Polymerization Inhibition

Another well-studied mechanism for the anticancer effects of Imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization. Computational docking studies are employed to predict the binding of these compounds to the colchicine binding site of tubulin, thereby disrupting microtubule formation. These predictions are then validated through in vitro tubulin polymerization assays and cytotoxicity assays against various cancer cell lines.

Table 2: Comparison of In Silico Predictions and Experimental Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound IDPredicted TargetPredicted Binding InteractionsExperimental IC50 (µM) - A549 Lung Cancer CellsExperimental Tubulin Polymerization Inhibition IC50 (µM)Reference
Conjugate 6dTubulin (Colchicine site)Hydrogen bonds and hydrophobic interactions1.081.68[3]
Conjugate 4gTubulinNot explicitly detailed0.92Effective inhibition observed[4]
Conjugate 4hTubulinNot explicitly detailed0.78Effective inhibition observed[4]

The results demonstrate that Imidazo[2,1-b]thiazole derivatives designed to target tubulin show good correlation between their predicted binding and their ability to inhibit tubulin polymerization and induce cancer cell death.[3][4]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a COX inhibitor screening assay kit.[5] The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated from the concentration-response curves.[1]

In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization is monitored by a fluorescence-based assay. Tubulin in a polymerization buffer is incubated with the test compounds at 37°C. The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds to polymerized microtubules. The IC50 value is determined as the compound concentration that inhibits tubulin polymerization by 50%.[6]

Cell Viability Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The primary signaling pathways affected by the Imidazo[2,1-b]thiazole derivatives discussed are the arachidonic acid pathway via COX-2 inhibition and the microtubule dynamics pathway.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Imidazo[2,1-b]thiazole Derivatives Imidazo[2,1-b]thiazole Derivatives Imidazo[2,1-b]thiazole Derivatives->COX-2 Inhibition

COX-2 Inhibition Pathway

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Polymerization->Disruption of Mitotic Spindle Imidazo[2,1-b]thiazole Derivatives Imidazo[2,1-b]thiazole Derivatives Imidazo[2,1-b]thiazole Derivatives->Microtubule Polymerization Inhibition Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Tubulin Polymerization Inhibition Pathway

Conclusion

The cross-validation of in silico predictions with experimental data for Imidazo[2,1-b]thiazole derivatives demonstrates the utility of computational methods in guiding the design and discovery of novel therapeutic agents. While direct and extensive data for this compound is limited, the strong correlation observed for its analogs suggests that in silico approaches are highly applicable to this scaffold. Molecular docking studies have successfully predicted compounds with potent anti-inflammatory (via COX-2 inhibition) and anticancer (via tubulin polymerization inhibition) activities, which were subsequently confirmed by experimental assays. Future research should focus on a more direct and detailed cross-validation of in silico models for this compound to further elucidate its therapeutic potential.

References

A Comparative Guide to Orthogonal Assays for Confirming the Biological Activity of Imidazo[2,1-b]thiazole Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[1][2][3] A significant number of compounds based on imidazole and its fused derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[4][5][6][7][8] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, making it a prime target for therapeutic intervention in inflammatory diseases.[9][10][11][12][13]

While the specific compound Imidazo[2,1-b]thiazol-6-yl-acetic acid is not extensively characterized in publicly available literature, this guide will focus on the established activity of the broader Imidazo[2,1-b]thiazole class as p38 MAPK inhibitors. Validating a compound's mechanism of action is critical in drug development. This guide compares three orthogonal assays essential for confirming the biological activity of a putative p38 MAPK inhibitor, using a representative Imidazo[2,1-b]thiazole derivative as an example. The assays progress from a direct biochemical measurement to cellular target engagement and downstream pathway modulation.

Overview of Orthogonal Assays

To robustly confirm that an Imidazo[2,1-b]thiazole derivative acts as a p38 MAPK inhibitor, a multi-assay approach is necessary. This ensures that the observed biological effect is a direct result of the compound binding to its intended target and eliciting a functional response in a cellular context.[14]

  • Biochemical Kinase Assay: Directly measures the compound's ability to inhibit the enzymatic activity of isolated p38 MAPK. This is a primary, high-throughput method to determine direct inhibition and potency (IC50).

  • Cellular Phospho-p38 MAPK Assay (Western Blot/ELISA): Measures the phosphorylation status of p38 MAPK in whole cells. This confirms that the compound can cross the cell membrane and inhibit the kinase in its native environment.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that directly confirms target engagement by measuring the thermal stabilization of p38 MAPK upon compound binding within intact cells.[15][16][17]

The logical workflow of these assays provides compounding evidence for the compound's mechanism of action.

G cluster_0 Assay Workflow Assay1 Biochemical Kinase Assay (Direct Enzyme Inhibition) Assay2 Cellular Phospho-p38 Assay (Downstream Effect) Assay1->Assay2 Functional Confirmation Conclusion Confirmation of Mechanism of Action Assay1->Conclusion Assay3 Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) Assay2->Assay3 Validation of Binding Assay2->Conclusion Assay3->Conclusion

Caption: Logical workflow for validating p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[18] Upon activation by cellular stress or inflammatory cytokines, MKK3/6 phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182).[11][19] Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][12][19] An inhibitor blocks the ATP-binding site of p38, preventing the phosphorylation of its substrates.

G Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (TAK1, ASK1) Stress->MAPKKK MKK36 MKK3 / MKK6 MAPKKK->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (ATF-2, MAPKAPK2) p38->Substrates phosphorylates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Comparison of Orthogonal Assays

The following table summarizes the key characteristics and data output for each validation assay.

FeatureBiochemical Kinase AssayCellular Phospho-p38 AssayCellular Thermal Shift Assay (CETSA)
Principle Measures phosphorylation of a substrate by purified p38 kinase in the presence of the inhibitor.Quantifies the level of phosphorylated p38 (p-p38) in cell lysates after treatment.Measures ligand-induced thermal stabilization of the target protein in intact cells.[15]
Assay Type In vitro (cell-free)In situ (cell-based)In situ (cell-based)
Primary Output IC50 Value: Concentration of inhibitor required for 50% inhibition of kinase activity.EC50 Value: Concentration for 50% reduction of p-p38 signal.ΔTm: Shift in the melting temperature of p38 upon inhibitor binding.
Key Advantage High-throughput, directly measures enzyme inhibition.Confirms cell permeability and activity in a physiological context.Provides direct evidence of target engagement in a native cellular environment.[16]
Limitation Lacks biological context (e.g., cell permeability, off-target effects).[14]Indirect measure of target binding; signal can be affected by other pathways.Lower throughput, requires a specific antibody for detection.
Example Data IC50 = 50 nMEC50 = 250 nMΔTm = +4.5 °C at 10 µM

Experimental Protocols

Biochemical p38α MAPK Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase activity assays that measure ATP depletion.

Objective: To determine the IC50 value of the Imidazo[2,1-b]thiazole derivative against purified p38α MAPK.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 25 mM MgCl2). Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, a p38-specific substrate (e.g., ATF-2 recombinant protein), and the test compound dilutions.

  • Initiation: Add a solution containing purified, active p38α MAPK and ATP (at a concentration close to its Km value for better inhibitor comparability) to each well to start the reaction.[20] Incubate for 60 minutes at 30°C.

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the amount of remaining ATP.

  • Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC50 value.

Cellular Phospho-p38 MAPK Western Blot Assay

Objective: To confirm the inhibitor's activity in a cellular context by measuring the reduction of stress-induced p38 MAPK phosphorylation.

Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or THP-1) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Pre-incubate cells with various concentrations of the Imidazo[2,1-b]thiazole derivative (or DMSO vehicle control) for 1-2 hours.[21]

  • Stimulation: Induce p38 MAPK activation by treating cells with a stressor like Anisomycin (10 µM) or LPS (1 µg/mL) for 30 minutes.[22]

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]

  • Protein Quantification: Collect the lysate and determine the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38 Thr180/Tyr182).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total p38 MAPK as a loading control.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-p38 signal to the total p38 signal for each sample.

Cellular Thermal Shift Assay (CETSA®)

Objective: To directly demonstrate that the compound binds to p38 MAPK inside intact cells.[17]

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a fixed concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a water bath).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble p38 MAPK by Western blotting, using an antibody against total p38 MAPK.

  • Analysis: Generate a "melting curve" by plotting the amount of soluble p38 MAPK against temperature for both the vehicle- and compound-treated samples. A positive shift in the curve for the compound-treated sample indicates thermal stabilization due to direct binding. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). The difference in Tm between treated and untreated samples (ΔTm) quantifies the stabilization.

References

A Comparative Analysis of Imidazo[2,1-b]thiazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Imidazo[2,1-b]thiazole derivatives reveals their significant potential in anticancer drug development. While direct head-to-head comparisons of the parent isomers are limited in publicly available research, extensive studies on their derivatives provide crucial insights into their therapeutic promise.

The Imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has garnered considerable attention from medicinal chemists due to its diverse pharmacological activities.[1] This guide offers a comparative analysis of Imidazo[2,1-b]thiazole derivatives, drawing on experimental data from numerous studies to elucidate their structure-activity relationships (SAR), particularly in the context of cancer therapy. The comparison also extends to the closely related Imidazo[1,2-a]pyridine scaffold to provide a broader perspective on the impact of the fused ring system on biological activity.

Unveiling Anticancer Potential: A Look at Key Derivatives

Research has predominantly focused on modifying the Imidazo[2,1-b]thiazole core at various positions to optimize its anticancer efficacy. These modifications have led to the discovery of potent compounds with diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

A series of novel Imidazo[2,1-b]thiazole-benzimidazole conjugates, for instance, were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[2] One particular conjugate demonstrated significant cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 1.08 µM.[2] This compound was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization.[2]

Similarly, another study focused on new Imidazo[2,1-b]thiazole-based aryl hydrazones, which showed promising cytotoxicity against the MDA-MB-231 breast cancer cell line.[3] The most potent compounds in this series exhibited IC50 values of 1.65 and 1.12 μM, respectively, and were found to induce apoptosis.[3]

In contrast, derivatives of the Imidazo[1,2-a]pyridine scaffold have also been extensively investigated as potential anticancer agents.[4] Studies have shown that these compounds can inhibit cancer cell growth through various mechanisms, including the inhibition of the Wnt/β-catenin signaling pathway and targeting receptor tyrosine kinases.[5][6] For example, certain Imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values in the micromolar range.[7][8]

The collective data suggests that both Imidazo[2,1-b]thiazole and Imidazo[1,2-a]pyridine scaffolds serve as valuable templates for the design of novel anticancer agents. The specific biological activity and potency of the derivatives are highly dependent on the nature and position of the substituents on the heterocyclic core.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative Imidazo[2,1-b]thiazole and Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Conjugate 6d A549 (Lung)1.08Tubulin Polymerization Inhibition, G2/M Arrest[2]
Aryl Hydrazone 9i MDA-MB-231 (Breast)1.65Apoptosis Induction[3]
Aryl Hydrazone 9m MDA-MB-231 (Breast)1.12Apoptosis Induction[3]
Derivative 11x A549 (Lung)0.64 - 1.44Microtubule Destabilization[9]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
IP-5 HCC1937 (Breast)45Cell Cycle Arrest, Apoptosis Induction[7][8]
IP-6 HCC1937 (Breast)47.7Cytotoxicity[7][8]
Compound 12 A375 (Melanoma)0.14PI3 Kinase p110alpha Inhibition[10]
Compound 12 HeLa (Cervical)0.21PI3 Kinase p110alpha Inhibition[10]

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of Imidazo[2,1-b]thiazole and its related compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[15][16][17][18][19]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Polymerization Monitoring: Monitor the increase in fluorescence intensity over time at 37°C using a fluorescence plate reader. The rate of polymerization and the maximum polymer mass are calculated to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23]

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Visualizing the Pathways

The following diagrams illustrate key concepts and workflows related to the evaluation of Imidazo[2,1-b]thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Imidazo[2,1-b]thiazole Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Test Compounds tubulin Tubulin Polymerization Assay mtt->tubulin cell_cycle Cell Cycle Analysis mtt->cell_cycle ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Action tubulin->mechanism cell_cycle->mechanism

Caption: A typical experimental workflow for the synthesis and biological evaluation of Imidazo[2,1-b]thiazole derivatives.

cell_cycle_arrest cluster_drug Imidazo[2,1-b]thiazole Derivative G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Mitosis drug drug->G2 Arrest

Caption: A simplified diagram illustrating G2/M cell cycle arrest induced by an Imidazo[2,1-b]thiazole derivative.

References

Reproducibility of published synthesis methods for Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. Among these, Imidazo[2,1-b]thiazol-6-yl-acetic acid and its derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of published synthesis methods for this scaffold, focusing on reproducibility, yields, and reaction conditions to aid in the selection of the most efficient and reliable synthetic routes.

Comparison of Synthetic Methodologies

Two primary methods for the synthesis of the closely related 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid are detailed below. These methods provide a basis for understanding the synthesis of the parent compound, this compound.

ParameterMethod 1: Hantzsch Thiazole Synthesis followed by Cyclization and Hydrolysis
Starting Materials Ethyl 2-(2-aminothiazol-4-yl)acetate, Substituted 2-bromoacetophenone
Key Steps 1. Reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with substituted 2-bromoacetophenone. 2. Basification with NH4OH. 3. (Implied) Hydrolysis of the resulting ester to the carboxylic acid.
Reported Yield 62% for 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
Reaction Conditions Reflux in acetone for 8 hours.
Reference Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives
Notes This method provides a straightforward approach to the acetic acid derivative, although the final hydrolysis step to the acid is often a standard procedure not always detailed explicitly for every derivative in the primary literature. The reported yield is for a specific analog, and yields for the unsubstituted phenyl or other derivatives may vary.

Experimental Protocols

Method 1: Hantzsch Thiazole Synthesis, Cyclization, and Hydrolysis

This method is adapted from the general procedure for the preparation of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives.

Step 1: Synthesis of Ethyl 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetate

  • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) in acetone (50 mL).

  • Add the desired substituted 2-bromoacetophenone (20 mmol, 1 eq.).

  • Reflux the mixture for 8 hours.

  • Concentrate the reaction mixture to approximately 20 mL.

  • Cautiously basify the resulting solution with 15% ammonium hydroxide (NH₄OH) to a pH of 8-9.

  • Pour the mixture into dichloromethane (CH₂Cl₂).

  • Separate the organic layer, wash it with water, and then concentrate to yield the crude ethyl ester.

Step 2: Hydrolysis to 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

(A general procedure for ester hydrolysis would be followed, as this step is often assumed in the literature.)

  • Dissolve the crude ethyl ester from Step 1 in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Workflow for Synthesis and Reproducibility Assessment

The following diagram illustrates a typical workflow for synthesizing and evaluating the reproducibility of a published method for this compound.

G Workflow for Synthesis and Reproducibility Assessment cluster_prep Preparation and Synthesis cluster_analysis Analysis and Comparison cluster_issues Troubleshooting start Select Published Synthesis Method reagents Procure Starting Materials and Reagents start->reagents synthesis Perform Synthesis According to Protocol reagents->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purify Crude Product (e.g., Recrystallization, Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield_purity Determine Yield and Purity (e.g., HPLC) characterization->yield_purity compare Compare Data with Published Results yield_purity->compare conclusion Draw Conclusions on Reproducibility compare->conclusion troubleshoot Troubleshoot Deviations from Expected Outcome compare->troubleshoot troubleshoot->synthesis Modify Conditions

Caption: Workflow for the synthesis and reproducibility assessment of published methods.

Evaluating the Therapeutic Index of Imidazo[2,1-b]thiazol-6-yl-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher therapeutic index indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of various Imidazo[2,1-b]thiazol-6-yl-acetic acid derivatives based on their anti-inflammatory and anticancer activities, with supporting experimental data and protocols.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A series of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2, and their selectivity index (SI). The SI is calculated as the ratio of IC50 (COX-1) to IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundAmine on C-5IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
6a N,N-dimethylamine>1000.08>1250
6b N,N-diethylamine>1000.11>909
6c Pyrrolidine>1000.10>1000
6d Piperidine>1000.12>833
6e Morpholine>1000.14>714
6f N-methylpiperazine>1000.16>625
6g N-phenylpiperazine>1000.15>667
Celecoxib (Reference Drug)150.05300

Data sourced from a study on new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors.[1]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay is based on the peroxidase activity of COX, which catalyzes the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2. The oxidized TMPD produces a colorimetric product that is measured at 590 nm. The IC50 values were calculated from the concentration-response curves.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs Imidazo[2,1-b]thiazole Derivatives NSAIDs->COX1 Minimal Inhibition NSAIDs->COX2 Inhibition Microtubule_Targeting cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Failure leads to Compound Imidazo[2,1-b]thiazole Derivatives Compound->Tubulin_Dimers Inhibition of Polymerization Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Antiproliferative Screening (e.g., SRB Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Compounds with low IC50) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Hit_Identification->Mechanism_Studies Selectivity_Assay Selectivity Assay (Cancer vs. Normal Cells) Hit_Identification->Selectivity_Assay In_Vivo_Toxicity In Vivo Acute Toxicity Studies Selectivity_Assay->In_Vivo_Toxicity Therapeutic_Index Therapeutic Index Evaluation In_Vivo_Toxicity->Therapeutic_Index

References

Safety Operating Guide

Safe Disposal of Imidazo[2,1-b]thiazol-6-yl-acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for Imidazo[2,1-b]thiazol-6-yl-acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical compound.

Hazard Identification and Immediate Safety Precautions

This compound and its derivatives are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2][3]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Emergency Contact Information:

  • Poison Center: Immediately call a poison center or doctor if you feel unwell.[1][2]

  • Emergency Services: Contact your institution's emergency services for large spills or if there is a fire risk.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Absorption: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[4]

  • Collection: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealed container for disposal.[4][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste.

Disposal Procedures for this compound

Proper disposal is critical to ensure environmental protection and regulatory compliance. This compound must not be disposed of in the general trash or poured down the drain.[1][2]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place all waste material, including unused product and contaminated consumables (e.g., gloves, absorbent materials), into a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept tightly closed when not in use.[1][2]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2]

    • The storage area should be cool and dry.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

    • All disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]

Data Summary for Safe Handling and Disposal

The following table summarizes key safety and disposal information for this compound and its analogs.

ParameterInformationSource
Hazard Class Irritant (Skin, Eye, Respiratory)[1][2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Spill Cleanup Material Inert absorbent material (e.g., sand, vermiculite)[4]
Fire Extinguishing Media Dry powder, carbon dioxide, water spray, or alcohol-resistant foam.[4][6]

Experimental Workflow and Disposal Pathway Visualization

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_handling Chemical Handling Workflow start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area ppe->handling weighing Weighing and Preparation handling->weighing experiment Perform Experiment weighing->experiment end_handling End of Experiment experiment->end_handling

Chemical Handling Workflow Diagram

G cluster_disposal Disposal Pathway for this compound waste_generation Waste Generation (Unused chemical, contaminated items) waste_collection Collect in Labeled Hazardous Waste Container waste_generation->waste_collection waste_storage Store in a Secure, Ventilated Area waste_collection->waste_storage waste_pickup Arrange for Pickup by Licensed Waste Contractor waste_storage->waste_pickup final_disposal Transport to Approved Waste Disposal Plant waste_pickup->final_disposal

Disposal Pathway Diagram

References

Essential Safety and Operational Guide for Handling Imidazo[2,1-b]thiazol-6-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Imidazo[2,1-b]thiazol-6-yl-acetic acid. It includes detailed operational protocols, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safety of laboratory personnel and the environment.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

PropertyValueReference
CAS Number 57332-75-9[1][2]
Molecular Formula C₇H₆N₂O₂S[1][2]
Molecular Weight 182.20 g/mol [1][2]
Density 1.61 g/cm³[1]
LogP 1.02290[1]
Hazard Summary Causes skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides good resistance against a broad range of chemicals, including acids.[3][4] Ansell's chemical resistance guide suggests that for glacial acetic acid, nitrile gloves have a fair permeation breakthrough time.[5] Always double-glove for added protection.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin and Body Protection Chemical-resistant lab coat or suit (e.g., made of PVC or neoprene)Prevents skin contact with the chemical.[3][4] Suits with sealed seams offer enhanced protection.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Minimizes the risk of respiratory tract irritation from inhaling dust or fumes.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety when working with this compound.

1. Preparation:

  • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.
  • Verify that an emergency eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before starting the experiment.
  • Don the appropriate PPE as specified in the table above.

2. Handling and Use:

  • Weigh and transfer the solid compound within the chemical fume hood to control dust.
  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.
  • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
  • Keep all containers with the compound tightly sealed when not in use.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
  • Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.
  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.

2. Waste Neutralization (for acidic solutions):

  • Dilute acidic solutions of the compound with a large amount of water in a suitable container.
  • Slowly neutralize the solution by adding a weak base (e.g., sodium bicarbonate) with stirring. Monitor the pH to ensure it is between 6 and 8 before disposal. This procedure should only be performed by trained personnel.

3. Container Decontamination:

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

4. Final Disposal:

  • All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare emergency_spill Spill handle_prepare->emergency_spill emergency_exposure Exposure handle_prepare->emergency_exposure dispose_segregate Segregate Waste handle_prepare->dispose_segregate dispose_neutralize Neutralize (if applicable) dispose_segregate->dispose_neutralize dispose_decontaminate Decontaminate Containers dispose_neutralize->dispose_decontaminate dispose_final Final Disposal dispose_decontaminate->dispose_final

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[2,1-b]thiazol-6-yl-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.